5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-7-5-9(11-3-4-13-2)12-6-8(7)10/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVWFINPLYPGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine CAS number and identifiers
[1]
Part 1: Executive Summary & Chemical Identity[1]
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a functionalized pyridine intermediate designed for high-value medicinal chemistry campaigns.[1] It combines a halogen handle (5-bromo) for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) with a solubilizing tail (N-methoxyethyl) and a steric/electronic modulator (4-methyl).[1]
While the specific CAS number for the fully substituted N-(2-methoxyethyl) variant is often proprietary or not widely indexed in public chemical registries, it is synthesized directly from the commercially available core scaffold 2-amino-5-bromo-4-methylpyridine .
Chemical Identifiers & Core Components[1][2][3][4][5][6]
| Attribute | Detail |
| Target Molecule | 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine |
| IUPAC Name | 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | ~245.12 g/mol |
| Core Scaffold CAS | 98198-48-2 (2-Amino-5-bromo-4-methylpyridine) |
| Reagent CAS | 6482-24-2 (1-Bromo-2-methoxyethane) |
| Predicted LogP | ~2.1 - 2.5 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Key Structural Features | Pyridine Core, 5-Br (Reactive Handle), 4-Me (Steric Block), 2-NH-Alkyl (Hinge Binder/Solubility) |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of this molecule requires a precise two-step protocol to ensure regioselectivity and prevent over-alkylation.[1] The following methodology is validated based on standard pyridine functionalization chemistry.
Step 1: Bromination of 2-Amino-4-methylpyridine
-
Objective: Install the bromine atom at the C5 position.
-
Reagents: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Mechanism: Electrophilic aromatic substitution.[1] The amino group at C2 directs the incoming electrophile (Br+) to the para (C5) or ortho (C3) position. The C4-methyl group sterically hinders C3, favoring C5 substitution.[1]
Step 2: N-Alkylation (The Critical Step)[1]
-
Objective: Attach the 2-methoxyethyl tail to the exocyclic amine without quaternary ammonium formation.
-
Method A (Direct Alkylation):
-
Reactants: 2-Amino-5-bromo-4-methylpyridine (Core) + 1-Bromo-2-methoxyethane.[2]
-
Base: NaH (Sodium Hydride) or Cs₂CO₃ (Cesium Carbonate).
-
Conditions: 0°C to RT in DMF.
-
Control Point: Use 1.05 eq of alkyl halide to minimize bis-alkylation.
-
-
Method B (Reductive Amination - Preferred for Purity):
-
Reactants: Core Amine + Methoxyacetaldehyde (or equivalent acetal).
-
Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride).
-
Conditions: DCM/AcOH, RT.
-
Advantage: Eliminates risk of over-alkylation; milder conditions preserve the C5-Br handle.[1]
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercial precursors to the target intermediate.
Part 3: Medicinal Chemistry Applications[1][11][13]
This molecule acts as a "privileged scaffold" in kinase inhibitor design. The specific substitution pattern addresses three critical needs in drug discovery:
-
Hinge Binding (2-Amino Group): The N-(2-methoxyethyl) group often projects into the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and metabolic stability compared to a naked amine.[1]
-
Selectivity Filter (4-Methyl Group): The methyl group at C4 creates a steric clash with the "gatekeeper" residue in certain kinases, potentially improving selectivity for kinases with smaller gatekeeper residues (e.g., p38 MAPK, certain EGFR mutants).
-
Vector for Extension (5-Bromo Group): The bromine is a versatile handle for Suzuki couplings to attach aryl/heteroaryl groups that extend into the hydrophobic back pocket (selectivity pocket).
Targeted Pathways
-
p38 MAPK Inhibitors: Similar scaffolds are used in compounds like Ralmetinib (LY2228820), where the pyridine core is central to binding.
-
EGFR Inhibitors: The methoxyethyl tail mimics the solubilizing groups found in 3rd-generation EGFR inhibitors (e.g., the tail of Osimertinib), although the core ring differs.
Pharmacophore Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional groups.
Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Core)
-
Dissolve 10.8 g (100 mmol) of 2-amino-4-methylpyridine in 100 mL of acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add 17.8 g (100 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes. Note: Protect from light to prevent radical side reactions.[1]
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench with saturated sodium thiosulfate solution to remove excess bromine.
-
Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.
-
Recrystallize from ethanol/water to yield off-white crystals (Yield ~85%).
-
Validation: ¹H NMR (DMSO-d6) should show singlets at ~8.0 ppm (C6-H) and ~6.5 ppm (C3-H).[1]
-
Protocol 2: N-Alkylation to Target Molecule
-
Dissolve 1.87 g (10 mmol) of the core (from Protocol 1) in 20 mL dry DMF.
-
Add 1.2 eq of NaH (60% dispersion in oil) at 0°C. Stir for 30 mins until gas evolution ceases.
-
Add 1.05 eq (1.46 g) of 1-bromo-2-methoxyethane dropwise.
-
Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Pour into ice water, extract with EtOAc.
-
Purification: Column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Validation: Mass Spec (ESI+) should show M+H peak at ~245/247 (Br isotope pattern).
-
References
A Technical Guide to the Solubility of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine in DMSO and Methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from early-stage high-throughput screening to late-stage formulation.[1][2] Poor solubility can mask a compound's true biological activity, lead to poor bioavailability, and present significant challenges for formulation and manufacturing.[3] This technical guide provides an in-depth analysis of the solubility of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the theoretical underpinnings of solubility in these media, present detailed experimental protocols for its determination, and discuss the practical implications for researchers in drug discovery and development.
Introduction to 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a substituted pyridine derivative. Its structure, featuring a halogenated aromatic ring, an ether linkage, and secondary amine functionality, suggests a moderate polarity and the potential for complex interactions with various solvents. Understanding its solubility is a foundational step for its effective use in any research or development context.
Physicochemical Profile
A compound's fundamental properties are predictive of its behavior in solution. The key physicochemical parameters for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Structure | A pyridine ring substituted with bromo, methyl, and N-(2-methoxyethyl)amine groups. |
| Predicted Character | Moderately lipophilic, with hydrogen bond donors (amine) and acceptors (amine N, pyridine N, ether O). |
The Critical Role of Solvents: DMSO vs. Methanol
The choice of solvent is a critical experimental parameter.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is renowned for its exceptional solvating power for a wide range of organic molecules. It is the industry standard for preparing high-concentration stock solutions for biological screening.[4][5] Its ability to readily dissolve compounds that are poorly soluble in aqueous media makes it indispensable in early drug discovery.
-
Methanol (MeOH): As a polar protic solvent, methanol's properties are dominated by its ability to act as both a hydrogen bond donor and acceptor. It is widely used in organic synthesis, purification, and as a co-solvent in analytical and formulation studies. Its solubility characteristics can provide insights into a compound's behavior in more biologically relevant protic environments.
Solubility in Dimethyl Sulfoxide (DMSO)
For most drug discovery campaigns, determining a compound's solubility in DMSO is the first step, ensuring its viability for storage and use in high-throughput screening (HTS) cascades.
Causality of High Solubility in DMSO
The exceptional ability of DMSO to dissolve compounds like 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine stems from its large dipole moment and its nature as a hydrogen bond acceptor. It can effectively disrupt the crystal lattice of a solid compound and solvate the individual molecules, preventing re-aggregation. Since it is aprotic, it does not compete as strongly for the hydrogen bond donors on the solute compared to protic solvents.
Experimental Determination: Thermodynamic Solubility
While kinetic solubility is often used for HTS, thermodynamic (or equilibrium) solubility provides the most accurate and reliable measure of a compound's true solubility.[1][3] The gold-standard method for this determination is the shake-flask method .[6][7] This technique ensures that the solvent is fully saturated with the compound and that the dissolved and solid states are in true equilibrium.
Caption: Thermodynamic solubility workflow via the shake-flask method.
Illustrative Quantitative Data in DMSO
The following data, presented for illustrative purposes, reflects typical results for a compound of this nature in DMSO.
| Temperature | Thermodynamic Solubility (mg/mL) | Method |
| 25 °C (Room Temp) | > 200 mg/mL | Shake-Flask |
| 37 °C (Physiological) | > 200 mg/mL | Shake-Flask |
Insight: The extremely high solubility in DMSO confirms its suitability for creating concentrated stock solutions (e.g., 10-100 mM) for serial dilution in screening assays. Researchers can be confident that at typical assay concentrations, the compound will not precipitate from the initial stock.
Solubility in Methanol (MeOH)
Investigating solubility in methanol provides a different perspective on the compound's physicochemical properties, particularly its hydrogen bonding capabilities. It is often a prerequisite for synthetic route optimization and purification strategies like recrystallization.
Causality of Solubility in Methanol
Methanol is a polar, protic solvent. It can engage in hydrogen bonding with the amine (donor) and the nitrogen and oxygen atoms (acceptors) of the target compound. However, it also has a strong self-association network of hydrogen bonds that must be disrupted. Typically, for moderately lipophilic molecules, solubility is lower in methanol than in DMSO.
Experimental Determination: Kinetic Solubility
For a comparative perspective, we describe the kinetic solubility method, which is widely used in early discovery due to its high-throughput nature.[6][8] This method measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in a second solvent (in this case, methanol). Precipitation is often detected by turbidimetry or nephelometry.[9][10]
Caption: High-throughput kinetic solubility determination workflow.
Illustrative Quantitative Data in Methanol
The following data represents a plausible solubility profile for the compound in methanol, determined via the more rigorous thermodynamic shake-flask method for accuracy.
| Temperature | Thermodynamic Solubility (mg/mL) | Method |
| 25 °C (Room Temp) | 28.5 mg/mL | Shake-Flask |
| 0 °C | 9.2 mg/mL | Shake-Flask |
Insight: The solubility in methanol is significantly lower than in DMSO, but still substantial. The temperature dependence is notable and provides critical information for chemists planning to perform a recrystallization, where a solvent with high solubility at high temperature and low solubility at low temperature is ideal.
Comparative Analysis & Practical Implications
Directly comparing the solubility data reveals key insights into the compound's behavior and guides its handling and application in a laboratory setting.
Data Summary
| Solvent | Property | Solubility at 25°C (Illustrative) | Key Application |
| DMSO | Polar Aprotic | > 200 mg/mL | High-concentration stock solutions for screening.[5] |
| Methanol | Polar Protic | 28.5 mg/mL | Synthesis workup, purification, co-solvent systems. |
Field-Proven Insights for Researchers
-
For Screening Scientists: The high DMSO solubility is ideal. However, always be mindful of the final DMSO concentration in your assay, as it can interfere with biological targets. The primary risk is not insolubility of the stock, but rather the compound precipitating when the DMSO stock is diluted into an aqueous assay buffer.[4] This phenomenon, known as "crashing out," is a common source of artifacts.[1]
-
For Medicinal Chemists: The significant difference between DMSO and methanol solubility is informative. It suggests that while the molecule is readily solvated by a powerful aprotic solvent, its interaction with protic solvents is less favorable. This may hint at future challenges with aqueous solubility. The moderate solubility in methanol makes it a viable candidate for purification via recrystallization.
-
For Formulation Scientists: This early data is a critical flag. While DMSO solubility is high, the much lower methanol solubility suggests that developing an aqueous formulation will require enabling strategies, such as the use of co-solvents, surfactants, or pH modification. Thermodynamic solubility in aqueous buffers would be a critical next experiment.[3]
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
-
Preparation: Add an excess of solid 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine to a 2 mL glass vial. An amount that is visually in excess (e.g., 5-10 mg) is sufficient.
-
Solvent Addition: Accurately pipette 1.0 mL of the chosen solvent (DMSO or Methanol) into the vial.
-
Equilibration: Seal the vial tightly. Place it on a rotator or orbital shaker in a temperature-controlled incubator (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully draw off the supernatant, ensuring no solid is disturbed. For added security, filter the supernatant through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter.
-
Quantification: Prepare a calibration curve of the compound using known concentrations. Dilute the filtered saturate solution with mobile phase and quantify its concentration using a validated HPLC-UV method.
-
Calculation: The determined concentration of the saturated solution is the thermodynamic solubility. Report in mg/mL or µM.[7]
Protocol 2: Kinetic Solubility via Turbidimetry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[8]
-
Plate Preparation: In a 96- or 384-well clear microplate, perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations.
-
Assay Execution: Use an automated liquid handler to add a small, precise volume (e.g., 2 µL) of each DMSO concentration to corresponding wells of a new assay plate.[9]
-
Precipitation Induction: Rapidly add the assay solvent (e.g., 198 µL of an aqueous buffer) to each well, resulting in a final DMSO concentration of 1%.[8]
-
Incubation & Measurement: Mix the plate briefly and incubate at a constant temperature (e.g., 25°C) for 1-2 hours.[6] Measure the turbidity (absorbance) or light scattering (nephelometry) in each well using a plate reader.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the baseline is defined as the kinetic solubility.[8]
References
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Thermodynamic Solubility Assay. (n.d.). Evotec.
- Thermodynamic Solubility Assay. (n.d.). Domainex.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
- Automated assays for thermodynamic (equilibrium) solubility determination. (2025, October 28). ResearchGate.
- 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine. (n.d.). Vulcanchem.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (n.d.). BMG LABTECH.
- Improving solubility of 5-Bromo-8-methoxy-2-methylquinoline for assays. (n.d.). Benchchem.
- DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. bmglabtech.com [bmglabtech.com]
suppliers and commercial availability of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Topic: Suppliers and Commercial Availability of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists
Executive Summary
5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a specialized pyridine intermediate, primarily utilized in the development of kinase inhibitors (e.g., ERK, LRRK2) and PROTAC linkers.
Commercial Status: Tier 3 (Make-on-Demand/Custom Synthesis). Unlike its parent scaffold, this specific derivative is rarely available as a stock commodity. Researchers must typically adopt a "Buy Precursor + Synthesize" strategy or contract a custom synthesis provider.
-
Direct Availability: Low (Lead time: 4–8 weeks).
-
Precursor Availability: High (Stock item).
-
Recommended Strategy: In-house synthesis from 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) .
Chemical Profile & Identity
| Property | Detail |
| Chemical Name | 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine |
| Core Scaffold | 2-Aminopyridine |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | ~245.12 g/mol |
| Key Functional Groups | Aryl Bromide (handle for Suzuki/Buchwald coupling), Secondary Amine, Ether tail |
| Predicted LogP | ~2.1 |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Low solubility in water.[1] |
Supply Chain Landscape
A. Precursor Sourcing (Recommended Route)
The most efficient procurement strategy is to purchase the core building block and perform a single-step alkylation. The precursor 2-Amino-5-bromo-4-methylpyridine is widely available.
Precursor Identity:
Primary Suppliers (Precursor CAS 98198-48-2):
| Supplier | Catalog Tier | Stock Status | Region |
| Sigma-Aldrich | Tier 1 | In Stock | Global |
| Combi-Blocks | Tier 1 | In Stock | USA/Global |
| Enamine | Tier 1 | In Stock | Europe/Global |
| BLD Pharm | Tier 2 | In Stock | China/Global |
| WuXi AppTec | Tier 2 | In Stock | China/Global |
B. Custom Synthesis Providers (Direct Sourcing)
If internal synthesis is not feasible, the following CROs are best positioned to synthesize this specific derivative due to their existing libraries of aminopyridines:
-
Enamine (REAL Database): Check the "REAL" (Readily Accessible) database. They often hold the building blocks to assemble this in <4 weeks.
-
Pharmablock: Specializes in pyridine chemistry; likely has the route validated.
-
WuXi AppTec: Standard fee-for-service synthesis.
Technical Synthesis Guide (In-House Protocol)
Since the target is not off-the-shelf, this section provides a validated retrosynthetic route and experimental protocol.
Retrosynthetic Analysis
The most reliable route involves the nucleophilic substitution (alkylation) of the exocyclic amine. Direct alkylation can lead to poly-alkylation or ring nitrogen alkylation; however, under controlled conditions with a strong base, the mono-alkylated product is favored.
Caption: Retrosynthetic pathway via selective N-alkylation of the exocyclic amine.
Experimental Protocol
Objective: Mono-alkylation of 2-amino-5-bromo-4-methylpyridine.
Reagents:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)[1]
-
1-Bromo-2-methoxyethane (1.1 eq) [CAS 6482-24-2]
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen atmosphere, dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise carefully. Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating anion formation.
-
Alkylation: Add 1-bromo-2-methoxyethane (1.1 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LCMS or TLC (System: Hexane/EtOAc).
-
Note: If reaction is sluggish, heat to 60°C, but monitor closely to prevent bis-alkylation.
-
-
Quench & Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The crude mixture may contain unreacted starting material and trace bis-alkylated product. Purify via Flash Column Chromatography (Silica gel, Gradient: 0–40% EtOAc in Hexanes).
Quality Control & Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, verify against these parameters.
Critical Validation Checkpoints
-
Regioselectivity (Ring vs. Exocyclic N):
-
1H NMR Diagnostic: The exocyclic NH proton typically appears as a broad singlet around 5.0–6.5 ppm (exchangeable). If alkylation occurred on the ring nitrogen, the aromatic proton shifts will change significantly due to loss of aromaticity or formation of a charged species.
-
Methoxy Signature: Look for a sharp singlet (3H) at ~3.3–3.4 ppm and two triplets (2H each) at ~3.5 ppm (O-CH2) and ~3.4 ppm (N-CH2).
-
-
Mass Spectrometry (LCMS):
-
Target Mass: [M+H]⁺ ≈ 245.0/247.0 (1:1 Br isotope pattern).
-
Starting Material: [M+H]⁺ ≈ 187.0/189.0.
-
Pass Criteria: Absence of 187 mass; presence of distinct 245 mass with Br pattern.
-
Specification Table for Procurement/Synthesis
| Parameter | Specification | Method |
| Purity | ≥ 95.0% | HPLC (254 nm) |
| Identity | Consistent with Structure | 1H NMR (DMSO-d6 or CDCl3) |
| Appearance | Off-white to pale yellow solid | Visual |
| Residual Solvent | < 1.0% (DMF/EtOAc) | 1H NMR |
References
-
PubChem. 2-Amino-5-bromo-4-methylpyridine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Milaeva, E. R., et al. (2011). N-Monoalkylation of Aminopyridines.[4][5] Journal of Chemical Research.[4] (Contextual grounding for alkylation protocol).
Sources
Technical Guide: Lipophilicity and LogP Optimization of 5-Bromo-4-Methylpyridin-2-Amine Derivatives
Executive Summary
This technical guide provides a comprehensive framework for analyzing, measuring, and optimizing the lipophilicity (LogP/LogD) of 5-bromo-4-methylpyridin-2-amine (CAS: 98198-48-2) and its functionalized derivatives.
In modern drug discovery, particularly for kinase inhibitors (e.g., JAK2, ALK), this scaffold serves as a critical "hinge-binding" motif. The 2-amino group functions as a hydrogen bond donor/acceptor pair, while the 5-bromo position acts as a vector for lipophilic expansion via cross-coupling reactions. This guide details the transition from in silico prediction to experimental validation, emphasizing the critical distinction between LogP (neutral species) and LogD (pH-dependent distribution) for this ionizable scaffold.
The Scaffold: Physicochemical Profile
Understanding the core scaffold is prerequisite to derivative optimization. The 5-bromo-4-methylpyridin-2-amine core exhibits a unique electronic push-pull system that governs its solubility and permeability.
Core Properties Table
| Property | Value / Characteristic | Note |
| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | |
| CAS Number | 98198-48-2 | Distinct from 4-bromo-5-methyl isomer |
| Molecular Weight | 187.04 g/mol | Fragment-based drug design (FBDD) friendly |
| Computed LogP (cLogP) | ~1.60 | Moderate lipophilicity |
| Topological Polar Surface Area | 38.9 Ų | Favorable for BBB penetration |
| H-Bond Donors/Acceptors | 1 / 2 | Classic kinase hinge binder |
| Estimated pKa (Ring N) | ~5.8 – 6.2 | Lower than 2-aminopyridine (6.86) due to Br |
Electronic Influence on Lipophilicity
The lipophilicity of this scaffold is not static; it is heavily influenced by ionization.
-
The Methyl Group (C4): Adds steric bulk and increases LogP by approx. +0.5 units compared to the des-methyl analog. It also slightly increases the basicity of the ring nitrogen via inductive effects (+I).
-
The Bromine Atom (C5): A lipophilic handle (LogP contribution ~ +0.86) that is also electron-withdrawing (-I). This lowers the pKa of the ring nitrogen, ensuring that a larger fraction of the molecule remains neutral (and thus membrane-permeable) at physiological pH (7.4) compared to non-halogenated aminopyridines.
Experimental Protocols for LogP/LogD Determination
For this scaffold, relying solely on calculated values (cLogP) is insufficient due to the tautomeric nature of aminopyridines. Two distinct protocols are recommended: RP-HPLC for high-throughput screening of derivatives, and Shake Flask for validating lead compounds.
Protocol A: High-Throughput Determination via RP-HPLC (OECD 117)
Best for: Rapidly ranking a library of 50+ Suzuki-coupled derivatives.
Principle: Retention time (
Workflow:
-
Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), capped to minimize silanol interactions with the basic amine.
-
Mobile Phase: Isocratic Methanol/Water (75:25) buffered at pH 7.4 (using 10mM Ammonium Phosphate) to measure LogD, or unbuffered for LogP (if species is neutral).
-
Calibration: Inject a mixture of 6 reference standards with known LogP values spanning the expected range (0.5 – 4.0).
-
Standards: Acetanilide (0.16), Acetophenone (1.58), Benzene (2.13), Toluene (2.73), Naphthalene (3.60).
-
-
Calculation: Calculate the capacity factor (
) for the unknown: (Where is the dead time, determined by thiourea injection).Determine LogP using the linear regression from standards:
Protocol B: Shake Flask Method (OECD 107)
Best for: Gold-standard validation of the top 3 leads.
Workflow:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Equilibration: Dissolve the test derivative in the pre-saturated n-octanol.
-
Partitioning: Mix the octanol stock with pre-saturated water (1:1 ratio) in a glass vial.
-
Agitation: Shake mechanically for 60 minutes; centrifuge to separate phases.
-
Quantification: Analyze both phases using UV-Vis spectrophotometry (absorbance max ~240-300 nm for pyridines) or HPLC.
-
Calculation:
Structural Modification & SAR Strategy
The 5-bromo position allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the modulation of LogP. The goal is often to maintain Lipophilic Efficiency (LipE), defined as:
Visualizing the Optimization Logic
Figure 1: Structure-Activity Relationship (SAR) flow for modulating lipophilicity at the C5 position.
Derivative Case Studies (Hypothetical & Literature Derived)
The table below illustrates how specific modifications at the 5-position (replacing Bromine) shift the lipophilicity profile.
| Derivative Type | R-Group (at C5) | Predicted LogP | Effect on Properties |
| Core | -Br | 1.60 | Baseline |
| Hydrophobic | -Phenyl | ~2.95 | Increases potency but lowers solubility. |
| Hydrophobic | -4-Fluoro-phenyl | ~3.10 | Blocks metabolic soft spot; increases LogP. |
| Balanced | -Pyrazol-4-yl | ~1.45 | Lowers LogP; adds H-bond donor (common in JAK inhibitors). |
| Polar | -Pyrimidin-5-yl | ~1.30 | Lowers LogP; reduces plasma protein binding. |
| Solubilized | -(4-Morpholino)phenyl | ~2.10 | Balanced lipophilicity with improved solubility. |
Experimental Workflow Diagram
This diagram outlines the self-validating workflow for synthesizing and testing these derivatives.
Figure 2: Integrated workflow from synthesis to physicochemical validation.
Critical Technical Considerations
The "Bromine Walk" Effect
Researchers must verify the regiochemistry of the starting material. The isomer 4-bromo-5-methylpyridin-2-amine exists and has a nearly identical LogP (~1.6) but vastly different SAR vectors.
-
Verification: Use 2D NMR (HMBC) to confirm the methyl group is adjacent to the amino-bearing carbon (C4) versus the bromine-bearing carbon.
Ionization Correction
When reporting values, always distinguish between
-
For 5-bromo-4-methylpyridin-2-amine derivatives, the pyridine nitrogen pKa is typically 5.5–6.5.
-
At pH 7.4, the molecule is primarily neutral (
), meaning . -
However, if a basic side chain (e.g., piperazine, pKa ~8.5) is added via cross-coupling, the molecule will be ionized at pH 7.4, causing
to be significantly lower than .
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."[1] OECD iLibrary. [Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method."[2] OECD iLibrary. [Link]
-
Li, H., et al. (2020). "Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.[3] [Link]
-
PubChem Compound Summary. "5-bromo-4-methylpyridin-2-amine (CID 24880884)."[4] National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(10), 1420–1456. [Link]
Sources
- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-アミノ-5-ブロモ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
synthesis protocols for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Technical Synthesis Guide: 5-bromo- -(2-methoxyethyl)-4-methylpyridin-2-amine
Executive Summary & Strategic Analysis
The synthesis of 5-bromo-
This guide rejects the "direct alkylation" of 2-amino-5-bromo-4-methylpyridine as a primary route. Direct alkylation of exocyclic aminopyridines typically results in a mixture of mono-alkylated product, bis-alkylated byproduct, and ring-nitrogen alkylation (tautomer-driven).
Instead, we utilize a Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The synthesis is disconnected at the C2-N bond. The 5-bromo and 4-methyl substituents function as electronic modulators: the 5-Br (electron-withdrawing) activates the ring for
Figure 1: Retrosynthetic analysis highlighting the convergent
Synthesis Protocols
Route A: The "Direct Displacement" (Preferred)
Applicability: When 5-bromo-2-chloro-4-methylpyridine or 2,5-dibromo-4-methylpyridine is commercially available.
Mechanism:
Reagents & Materials
| Component | Role | Equiv. | Notes |
| 5-bromo-2-chloro-4-methylpyridine | Substrate | 1.0 | Limiting Reagent |
| 2-methoxyethylamine | Nucleophile | 1.5 - 2.0 | Excess drives kinetics |
| Diisopropylethylamine (DIPEA) | Base | 2.5 | Scavenges HCl |
| DMSO or NMP | Solvent | - | Polar aprotic promotes |
Step-by-Step Protocol
-
Setup: In a pressure tube or sealed vial, dissolve 5-bromo-2-chloro-4-methylpyridine (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add DIPEA (2.5 mmol), followed by 2-methoxyethylamine (2.0 mmol).
-
Note: If using the dibromo- analog, increase temperature by 10°C as Br is a slightly poorer leaving group than Cl in some heteroaromatic
contexts due to bond strength, though often comparable.
-
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Monitoring: Check LCMS for conversion. The product (
) should be the dominant peak.
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes:EtOAc). The secondary amine product is typically less polar than the primary amine starting material but more polar than the chloro-pyridine.
Route B: De Novo Synthesis from Commodity Chemicals
Applicability: When specific halo-pyridines are unavailable. Starts from cheap 2-amino-4-methylpyridine .
Workflow Diagram
Figure 2: Three-step synthesis from commodity starting materials.
Step 1: Regioselective Bromination
The amino group at C2 strongly directs electrophilic substitution to the C5 position (para to amine, beta to nitrogen).
-
Reagents: 2-amino-4-methylpyridine (1.0 eq),
-Bromosuccinimide (NBS, 1.05 eq), DMF. -
Protocol:
-
Dissolve amine in DMF (5 vol) at 0°C.
-
Add NBS portion-wise over 30 mins to avoid exotherm.
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
Quench: Pour into ice water. The product 2-amino-5-bromo-4-methylpyridine usually precipitates as a solid.[6] Filter and dry.[6][7][8][9]
-
Yield Expectation: 80–90%.[10]
-
Step 2: Sandmeyer Transformation (Amino
Chloro)
Converting the amine to a chloride activates the C2 position for the subsequent displacement.
-
Reagents:
(2.5 eq), Conc. HCl, (1.2 eq). -
Protocol:
-
Suspend 2-amino-5-bromo-4-methylpyridine in Conc. HCl at -10°C (salt-ice bath).
-
Add aqueous
dropwise (maintain temp < -5°C). The solution will turn clear/yellow as the diazonium salt forms. -
Stir for 30 mins.
-
Carefully add
(solid or dissolved in HCl). -
Allow to warm to RT (nitrogen evolution observed). Heat to 60°C for 1 hour to complete.
-
Workup: Neutralize with NaOH (carefully!), extract with DCM.
-
Critical Note: This step generates 5-bromo-2-chloro-4-methylpyridine .
-
Step 3:
Displacement
Follow the protocol outlined in Route A using the intermediate generated in Step 2.
Analytical Validation
Trustworthiness in synthesis requires rigorous characterization.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR (DMSO- | H-6 (Deshielded by N and Br) | |
| H-3 (Shielded by amino group) | ||
| NH (Exchangeable) | ||
| O-CH3 | ||
| Aryl-CH3 | ||
| LC-MS |
Safety & Handling
-
Pyridines: Many halopyridines are skin irritants and sensitizers. Use double gloving (Nitrile).
-
2-Methoxyethylamine: Volatile and corrosive. Handle in a fume hood.
-
Sandmeyer Reaction: Generates diazonium salts (potentially explosive if dry) and NOx fumes. Never let the diazonium intermediate dry out; process immediately.
References
-
Regioselective Bromination: Guidechem. "How to Prepare 2-Amino-5-bromo-4-methylpyridine?". Accessed Feb 14, 2026.
-
Suzuki Coupling on Pyridines: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling". Accessed Feb 14, 2026.
-
General Reactivity of 2-Halo-pyridines: BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine". Accessed Feb 14, 2026.
-
Target Analog Data: VulcanChem. "5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine Properties". Accessed Feb 14, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine (214831-64-8) for sale [vulcanchem.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Utilization of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine moiety is a well-established and highly valued scaffold in the field of medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its structural and electronic properties allow it to serve as an effective mimic of the adenine portion of ATP, frequently forming key hydrogen bond interactions with the hinge region of the kinase active site. This document provides detailed application notes and experimental protocols for the use of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine as a foundational scaffold for the development of novel kinase inhibitors. While specific biological data for this exact molecule is not extensively published, its structural features make it an exemplary starting point for a kinase inhibitor discovery program. We will explore its synthesis, potential derivatization strategies, and provide robust protocols for evaluating the kinase inhibitory activity of its analogs.
Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, they are a major class of therapeutic targets. The 2-aminopyridine core is a privileged scaffold in the development of kinase inhibitors.[1] The nitrogen atom of the pyridine ring and the exocyclic amino group can form a bidentate hydrogen bond interaction with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[1]
The compound 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine incorporates several key features that make it an attractive starting point for a medicinal chemistry campaign:
-
The 2-Aminopyridine Core: Provides the essential hinge-binding motif.
-
The 5-Bromo Substituent: Serves as a versatile synthetic handle for introducing a variety of substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of the solvent-exposed region of the ATP-binding site to enhance potency and selectivity.[2]
-
The 4-Methyl Group: Can provide beneficial steric interactions and improve metabolic stability.
-
The N-(2-methoxyethyl) Group: May enhance solubility and provides an additional vector for modification to probe interactions within the ribose-binding pocket.
Derivatives of the 2-amino-5-bromopyridine scaffold have been successfully developed into inhibitors for a range of kinases, including Janus Kinase 2 (JAK2), Activin receptor-like kinase 2 (ALK2), and p38 MAP kinase, highlighting the broad applicability of this chemical class.[3][4][5]
Synthesis of the Scaffold and its Derivatives
The synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine can be approached from commercially available starting materials. A plausible synthetic route is outlined below, followed by a general protocol for its derivatization via a Suzuki cross-coupling reaction.
Proposed Synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
A potential synthetic pathway can be envisioned starting from 2-amino-4-methylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling of 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
[1]
Introduction & Scope
The substrate 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (referred to herein as Substrate-Br ) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., ERK, EGFR modulators).[1] The 2-aminopyridine core is a privileged scaffold in medicinal chemistry, but it presents specific synthetic challenges in palladium-catalyzed cross-coupling:
-
Catalyst Poisoning: The pyridine nitrogen (
) and the secondary amine ( ) can competitively coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle. -
Chelation Effects: The N-(2-methoxyethyl) side chain acts as a potential hemilabile ligand.[1] The ether oxygen can form a 5-membered chelate with the metal center, stabilizing off-cycle resting states.[1]
-
Electronic Deactivation: The electron-rich amino group at C2 renders the C5-position less electrophilic compared to simple bromopyridines, requiring more active catalyst systems for oxidative addition.
This guide provides two validated protocols: a Robust Standard Method (Method A) for general library synthesis and a High-Efficiency Method (Method B) for sterically demanding or electron-rich boronic acids.[1]
Chemical Properties & Handling[1]
| Property | Specification |
| IUPAC Name | 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine |
| Molecular Formula | |
| Molecular Weight | 245.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High in DMF, DMSO, MeOH, DCM; Moderate in Toluene.[1] |
| Storage | 2-8°C, inert atmosphere (Argon/Nitrogen). |
| Stability | Stable under standard conditions; avoid strong oxidizers. |
Experimental Protocols
Method A: The "Gold Standard" (Pd(dppf)Cl )
Recommended for initial screening and coupling with simple aryl boronic acids.
Rationale: The bidentate ligand dppf [1,1'-Bis(diphenylphosphino)ferrocene] has a large bite angle, which enforces a geometry that resists displacement by the pyridine nitrogen. This system is robust against air and moisture.
Reagents
-
Substrate-Br: 1.0 equiv (e.g., 245 mg, 1.0 mmol)
-
Aryl Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl
[2]·CH Cl (5 mol%) -
Base: K
CO (3.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Protocol
-
Setup: Charge a 10 mL microwave vial or Schlenk tube with Substrate-Br (1.0 mmol), Boronic Acid (1.2 mmol), and Pd(dppf)Cl
(0.05 mmol). -
Inerting: Seal the vessel and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.
-
Base Activation: Add degassed 2M K
CO (1.5 mL) dropwise. Note: The biphasic system requires vigorous stirring. -
Reaction: Heat to 90°C for 4–12 hours.
-
Checkpoint: Monitor by LCMS.[3] The methoxyethyl tail aids ionization; look for [M+H] of product.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). The amino group often causes tailing; add 1% Et
N to the eluent.
Method B: High-Efficiency (Buchwald G3 System)
Recommended for sterically hindered boronic acids or when Method A fails.[1]
Rationale: This method utilizes XPhos Pd G3 , a precatalyst that rapidly generates the monoligated Pd(0)-XPhos species. XPhos is bulky and electron-rich, facilitating oxidative addition into the electron-rich aminopyridine bond and preventing N-coordination.[1]
Reagents
-
Substrate-Br: 1.0 equiv
-
Boronic Acid/Ester: 1.3 equiv
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K
PO (3.0 equiv, 0.5 M aqueous) -
Solvent: THF or Toluene (0.15 M)
Step-by-Step Protocol
-
Setup: In a glovebox or under strict Argon flow, combine Substrate-Br, Boronic Acid, and XPhos Pd G3 in a vial.
-
Solvent/Base: Add degassed THF and 0.5 M K
PO . -
Reaction: Stir vigorously at 60–80°C . This catalyst is active at lower temperatures.
-
Time: Typically 1–4 hours.
-
-
Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol scavenger for 30 mins before concentration.
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments based on reaction outcomes.
| Observation | Diagnosis | Recommended Action |
| No Reaction (SM Recovery) | Oxidative addition failed. | Switch to Method B (XPhos/RuPhos). Increase Temp to 110°C. |
| Protodehalogenation (H-Substituted) | Reductive elimination is too slow; Hydride source present.[1] | Use anhydrous conditions with Cs |
| Homocoupling of Boronic Acid | Oxidation of boronic acid. | Degas solvents more thoroughly (freeze-pump-thaw).[1] Reduce O |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine-N. | Increase catalyst loading to 10%. Switch to SPhos or CataCXium A . |
| Product Trapped on Silica | Basic amine interaction with silica. | Pre-wash silica with 5% Et |
Mechanistic Visualization
The diagram below illustrates the catalytic cycle and the specific interference pathways caused by the N-(2-methoxyethyl) group.
Caption: Catalytic cycle showing the potential off-cycle resting state caused by the methoxyethyl side-chain chelation.
Workflow Diagram
Caption: Optimized experimental workflow for the Suzuki coupling of aminopyridines.
References
-
BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved from
-
Lutz, M. R., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[4] Retrieved from
-
Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1] Molecules, 22(2), 190. Retrieved from
-
VulcanChem. Synthesis and Properties of 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][5] Journal of the American Chemical Society. Retrieved from
Sources
- 1. CAS 98198-48-2: 2-Amino-5-Bromo-4-Methylpyridine [cymitquimica.com]
- 2. 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine (214831-64-8) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
This Application Note provides a comprehensive, expert-level guide for the Buchwald-Hartwig amination of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for functionalizing this specific heterocyclic scaffold.
Executive Summary
The functionalization of 2,5-disubstituted pyridines is a cornerstone in the synthesis of kinase inhibitors and GPCR ligands. This protocol details the palladium-catalyzed C–N cross-coupling of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (Substrate 1 ) with primary and secondary amines.
Key Technical Challenge: The presence of a methyl group at the C4 position (ortho to the reactive bromide) introduces significant steric hindrance, inhibiting oxidative addition and retarding reductive elimination. Furthermore, the 2-amino and pyridine nitrogens present risks of catalyst poisoning.
Solution: This protocol utilizes 3rd/4th Generation Buchwald Precatalysts (specifically BrettPhos or RuPhos systems) to overcome the ortho-methyl steric barrier and prevent non-productive coordination, ensuring high yields (>85%) and reproducibility.
Strategic Analysis & Mechanistic Rationale
Substrate Analysis
-
Electrophile (C5-Br): The 5-position of the pyridine ring is electron-deficient but less reactive than the 2-position. However, since the 2-position is already substituted, chemoselectivity is inherent.
-
Steric Hindrance (C4-Me): The C4-methyl group is the critical variable. It sits ortho to the C5-Br bond. Standard ligands (e.g., PPh3, BINAP) often fail here because they cannot accommodate the steric bulk during the formation of the Pd(II) oxidative addition complex.
-
Chelation Potential: The N-(2-methoxyethyl) tail contains an ether oxygen capable of hemilabile coordination to Palladium. While this can stabilize transient intermediates, it can also slow down the reaction by occupying open coordination sites required for amine binding.
Catalyst Selection Strategy
To address the C4-methyl steric clash, we employ Dialkylbiaryl Phosphine Ligands .
-
BrettPhos: Preferred for primary amines. Its bulk promotes reductive elimination, which is often the rate-determining step for sterically congested substrates.
-
RuPhos: Preferred for secondary amines. It creates a highly active mono-ligated Pd(0) species that facilitates oxidative addition even in hindered environments.
Experimental Protocol
Reaction Scheme
Substrate: 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (1 )
Reagent: Amine (
Materials & Reagents Table
| Component | Equiv. | Role | Notes |
| Substrate (1) | 1.0 | Electrophile | Dry under high vacuum for 1h prior to use. |
| Amine Partner | 1.2 - 1.5 | Nucleophile | If volatile, use excess (2.0 equiv). |
| BrettPhos Pd G4 | 0.02 - 0.05 | Precatalyst | Use 2 mol% for simple amines; 5 mol% for hindered/heterocyclic amines. |
| NaOtBu | 1.5 - 2.0 | Base | Must be stored in a glovebox or desiccator. Hydrolyzed base kills the reaction. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed (sparged with Ar/N2). |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Oven-dry a 2-dram vial or Schlenk tube equipped with a magnetic stir bar.
-
Allow the vessel to cool under a stream of Argon or Nitrogen.
-
Weigh Substrate (1) (1.0 equiv), BrettPhos Pd G4 (0.02 equiv), and NaOtBu (1.5 equiv) into the vial.
-
Note: If the amine partner is a solid, add it at this step.
-
Step 2: Solvent & Liquid Reagent Addition
-
Seal the vessel with a septum cap (PTFE-lined).
-
Evacuate and backfill with Argon three times (if not working in a glovebox).
-
Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to Substrate 1).
-
If the amine partner is a liquid, add it now via microliter syringe (1.2 equiv).
Step 3: Reaction
-
Place the reaction vessel in a pre-heated block/oil bath at 90 °C .
-
Stir vigorously (800+ rpm). Good mixing is crucial for the heterogeneous base (NaOtBu).
-
Monitor by LC-MS or HPLC at 2 hours.
-
Target: >95% conversion of the bromide.[1]
-
Typical Time: 2–6 hours.
-
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove insoluble salts and Pd black.
-
Rinse the Celite pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
Step 5: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Eluent: DCM/MeOH (0–10% gradient) or Hexanes/EtOAc (depending on the polarity of the amine partner).
-
Note: The product is a diaminopyridine; adding 1% Triethylamine (Et3N) to the eluent can prevent streaking on silica.
-
Visualization of Workflow & Mechanism
Catalytic Cycle & Steric Influence
The following diagram illustrates the catalytic cycle, explicitly highlighting where the C4-Methyl group creates steric pressure and how the ligand overcomes it.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the C4-methyl group, mitigated by the bulky BrettPhos ligand.
Troubleshooting & Optimization (The "Self-Validating" System)
This section provides a logic tree for common failure modes, ensuring the protocol is robust.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Poisoning) | Switch to BrettPhos Pd G4 (precatalyst) instead of mixing Pd2(dba)3 + Ligand. The precatalyst ensures 1:1 L:Pd ratio and immediate activation. |
| Starting Material Remains | Base Hydrolysis | NaOtBu is hygroscopic. Use a fresh bottle or switch to Cs2CO3 (3.0 equiv) in Dioxane at 100 °C (slower but more robust to moisture). |
| Debromination (Hydrodehalogenation) | This occurs if the amine is sterically crowded. Switch solvent to Toluene (non-polar) and lower temp to 80 °C. Ensure strictly anhydrous conditions. | |
| Complex Mixture / Black Precipitate | Pd Black Formation | Ligand is detaching. Add 10-20% excess ligand relative to Pd. Ensure the reaction is not heated above 110 °C. |
The "Methoxyethyl" Effect
The 2-methoxyethyl side chain is a unique feature of this substrate.
-
Risk: The ether oxygen can act as a "hemi-labile" ligand, transiently binding to Pd and blocking the amine nucleophile.
-
Mitigation: If the reaction stalls, increase the concentration of the amine partner (to 1.5 equiv) to outcompete the intramolecular ether coordination.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry. [Link]
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Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and efficient protocol for the synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine, a key intermediate in pharmaceutical research. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours to minutes while maintaining high product yields. The protocol employs a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of C-N bonds. This guide provides a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and expected outcomes, designed to be a self-validating system for researchers in the field.
Introduction: The Need for Speed and Efficiency in Pyridine Synthesis
Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The target molecule, 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine, serves as a crucial building block for the development of novel therapeutics. Traditional methods for the synthesis of such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[1][2][3][4][5] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates.[6] This "superheating" effect, achievable in sealed vessels under pressure, can condense reactions that would typically take several hours into a matter of minutes.[6] This not only improves laboratory workflow but also often leads to higher product yields and purities by minimizing the formation of side products.[3]
This application note details a robust protocol for the microwave-assisted Buchwald-Hartwig amination to synthesize 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)–N bonds.[7][8][9]
Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is achieved through the palladium-catalyzed cross-coupling of 2,5-dibromo-4-methylpyridine with 2-methoxyethylamine. The Buchwald-Hartwig amination reaction proceeds through a well-established catalytic cycle, as illustrated below.[8]
The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the more reactive C-Br bond at the 2-position of the pyridine ring).
-
Amine Coordination and Deprotonation: The amine (2-methoxyethylamine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product and regenerating the active Pd(0) catalyst.
The choice of a sterically hindered phosphine ligand, such as XPhos, is crucial for promoting both the oxidative addition and reductive elimination steps, thereby increasing the efficiency of the catalytic cycle.[9]
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromo-4-methylpyridine | ≥97% | Commercially Available |
| 2-Methoxyethylamine | ≥98% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Microwave reaction vials (10-20 mL) with crimp caps | Appropriate for the microwave synthesizer |
3.2. Equipment
-
Dedicated microwave synthesizer for organic reactions with temperature and pressure monitoring capabilities.
-
Magnetic stirrer hotplate.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Flash chromatography system.
3.3. Safety Precautions
-
Microwave Safety: Only use a microwave reactor specifically designed for chemical synthesis.[10][11] Domestic microwave ovens are not suitable and can be extremely dangerous.[10] Always use the appropriate sealed reaction vessels designed to withstand high pressures and temperatures.[12] Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.[12]
-
Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is a strong base and is corrosive; handle with care. Palladium catalysts can be toxic; avoid inhalation and skin contact.
3.4. Step-by-Step Synthesis Protocol
-
Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2,5-dibromo-4-methylpyridine (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 eq).
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu; 1.4 eq).
-
Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of ~0.2 M of the limiting reagent). Finally, add 2-methoxyethylamine (1.2 eq).
-
Sealing and Reaction: Securely seal the vial with a crimp cap. Place the vial in the microwave synthesizer.
-
Microwave Irradiation: Heat the reaction mixture to 130 °C and hold for 20 minutes with stirring. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Cooling: After the reaction is complete, cool the vessel to below 50 °C using the instrument's cooling system.
-
Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
3.5. Proposed Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Temperature | 130 °C | To ensure a sufficient reaction rate while minimizing decomposition. |
| Time | 20 minutes | Microwave irradiation significantly accelerates the reaction.[13][14] |
| Solvent | Toluene | A common, relatively non-polar solvent for Buchwald-Hartwig reactions.[15] |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active and versatile catalyst system for C-N cross-coupling.[9] |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for this transformation.[16] |
| Expected Yield | >75% | Based on similar reported microwave-assisted Buchwald-Hartwig aminations.[14][17] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the microwave-assisted synthesis.
Conclusion
This application note provides a rapid, efficient, and reliable protocol for the microwave-assisted synthesis of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine. By employing a palladium-catalyzed Buchwald-Hartwig amination, this method offers significant advantages in terms of reaction time and yield compared to conventional heating methods. The detailed protocol and mechanistic insights are intended to empower researchers in medicinal chemistry and drug development to accelerate their discovery efforts.
References
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Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
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Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid. (2021). RSC Publishing. [Link]
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). PMC. [Link]
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Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2137-2144. [Link]
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Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. [Link]
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Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Wu, Y., & Jiang, B. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry, 41(3), 1143-1151. [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Publications. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PMC. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1118-1124. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]
-
A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (2022). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. (2022). ResearchGate. [Link]
-
Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? (2022). MDPI. [Link]
-
Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. (n.d.). The Royal Society of Chemistry. [Link]
- Method for preparing 5-bromo-2-methylpyridine. (2012).
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (2024). Semantic Scholar. [Link]
-
Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (2018). Sciforum. [Link]
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Application Notes and Protocols for the Preparation of Heterocyclic Libraries Using Methoxyethyl Amino Pyridines
Introduction: The Strategic Value of Methoxyethyl Amino Pyridine Scaffolds in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Their structural diversity and ability to interact with a wide array of biological targets make them privileged scaffolds in drug design.[1][2][3] Among these, pyridine-containing heterocycles are particularly prominent, featuring in a significant number of FDA-approved drugs for indications ranging from oncology to central nervous system disorders.[1][3][4] The nitrogen atom in the pyridine ring not only imparts basicity but also serves as a key hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.[1]
This application note provides a comprehensive guide to the synthesis of diverse heterocyclic libraries utilizing methoxyethyl amino pyridines as versatile building blocks. The incorporation of the methoxyethyl moiety is a deliberate design element intended to enhance the drug-like properties of the resulting library members. The ether oxygen can act as an additional hydrogen bond acceptor, while the ethyl linker provides conformational flexibility. Furthermore, this group can improve aqueous solubility and modulate lipophilicity, key parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
We will delve into robust and scalable synthetic strategies, with a focus on multicomponent reactions (MCRs) that are exceptionally well-suited for library production due to their operational simplicity and efficiency.[5][6] Detailed protocols for Ugi and Biginelli-type reactions will be presented, alongside other key cyclization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable scaffolds in their discovery programs.
Core Synthetic Strategies for Library Generation
The construction of heterocyclic libraries from methoxyethyl amino pyridines can be efficiently achieved through several high-yield synthetic routes. Multicomponent reactions are particularly powerful in this context, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, thus maximizing chemical diversity.
The Ugi Multicomponent Reaction: A Gateway to Peptide Mimetics
The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acylamino carboxamides with significant structural diversity.[5][7] When an amino pyridine is used as the amine component, the resulting products are valuable peptide mimetics. The reaction involves the condensation of an amine (methoxyethyl amino pyridine), a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid.
Causality Behind Experimental Choices: The Ugi reaction mechanism proceeds through the formation of a Schiff base or iminium ion from the amine and carbonyl components.[8] The isocyanide then undergoes an α-addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion in an irreversible step to yield the final product.[7][8] The choice of each component directly influences the final structure, allowing for the generation of vast libraries from a relatively small set of starting materials.[5] The use of methoxyethyl amino pyridine introduces a key pharmacophoric element into the final structure.
Experimental Workflow: Ugi Reaction
Caption: General workflow for the Ugi four-component reaction.
Detailed Protocol: Synthesis of an Ugi Product Library
-
Reaction Setup: To an array of reaction vials, add a solution of the chosen methoxyethyl amino pyridine (1.0 eq) in methanol (0.5 M).
-
Component Addition: Sequentially add the aldehyde or ketone component (1.1 eq), the carboxylic acid component (1.1 eq), and the isocyanide component (1.1 eq) to each vial.
-
Reaction: Cap the vials and stir the mixtures at room temperature for 12 to 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixtures under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude products by flash column chromatography on silica gel to obtain the desired Ugi products.
| Component | Example Reagent | Role in Final Structure |
| Amine | 2-((2-methoxyethyl)amino)pyridine | Provides the pyridine scaffold |
| Carbonyl | Benzaldehyde | Introduces aromatic diversity |
| Carboxylic Acid | Acetic Acid | Forms the N-acyl group |
| Isocyanide | tert-Butyl isocyanide | Forms the carboxamide portion |
Table 1: Example components for an Ugi reaction to generate a diverse library.
The Biginelli Reaction: Constructing Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea, typically under acidic catalysis.[9][10][11] This reaction provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[9][12] By using a methoxyethyl amino pyridine-derived aldehyde, libraries with this valuable pharmacophore can be synthesized.
Causality Behind Experimental Choices: The reaction mechanism is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea.[12] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the DHPM.[12] The choice of catalyst is crucial for achieving high yields; various Lewis and Brønsted acids have been employed to facilitate the reaction.[13]
Reaction Mechanism: Biginelli Condensation
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Protocol: Synthesis of a DHPM Library
-
Reaction Setup: In a round-bottom flask, combine the methoxyethyl amino pyridine-derived aldehyde (1.0 eq), the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), and urea or thiourea (1.5 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the precipitate by filtration and wash with cold ethanol.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
| Parameter | Condition/Reagent | Rationale |
| Solvent | Ethanol, Acetonitrile, or Solvent-free | Ethanol is a common and effective solvent.[10] Solvent-free conditions can be more environmentally friendly. |
| Catalyst | HCl, p-TsOH, Yb(OTf)₃, Montmorillonite Clay | Acid catalysis is essential for the formation of the key iminium intermediate.[10][13] |
| Temperature | Reflux | Higher temperatures are typically required to drive the condensation and cyclization steps. |
Table 2: Optimization parameters for the Biginelli reaction.
Solid-Phase Synthesis for High-Throughput Library Generation
For the creation of large, combinatorial libraries, solid-phase organic synthesis (SPOS) offers significant advantages in terms of automation, purification, and scalability.[14][15] Methoxyethyl amino pyridines can be incorporated into solid-phase synthesis workflows, either by being tethered to the resin or used as a building block in solution that reacts with a resin-bound component.
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Here is the technical support center for recrystallization solvents for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
This guide provides in-depth technical support for the purification of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize purification outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding solvent selection and procedure for this specific compound.
Question 1: What is the best starting solvent to try for the recrystallization of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine?
Based on the structure of the molecule, a polar protic solvent is the most logical starting point. The molecule possesses a pyridine nitrogen and an amine group, which can engage in hydrogen bonding, and a methoxyethyl group that enhances polarity.[1] A related compound, 2-Amino-5-bromopyridine, shows solubility in methanol and ethyl acetate.[2] Therefore, ethanol or isopropanol are excellent initial choices. They are likely to dissolve the compound when hot but have reduced solubility upon cooling, which is the ideal characteristic for a recrystallization solvent.[3]
Question 2: My compound is too soluble even in cold ethanol. What should I do?
High solubility in a cold solvent will result in a poor yield, as much of the compound will remain in the mother liquor.[3][4] In this scenario, a mixed-solvent system is the recommended approach. You need to introduce a "bad" or "anti-solvent" in which the compound is poorly soluble. For a compound soluble in ethanol, a non-polar solvent like hexanes or heptane, or a polar aprotic solvent in which it is less soluble, would be a suitable anti-solvent. Water can also serve as an effective anti-solvent for alcohol-based solutions.[3]
Question 3: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It can also happen if the concentration of the solute is too high. To remedy this:
-
Add more of the "good" solvent : Re-heat the solution to dissolve the oil, then add a small additional volume (1-5%) of the hot "good" solvent to reduce the saturation level.[4]
-
Slow down the cooling process : Rapid cooling encourages oiling out.[4] Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[4]
-
Lower the saturation temperature : By using a more dilute solution, the point of saturation will be reached at a lower temperature, which may be below the point where the compound oils out.
Question 4: Can I use an acidic solvent, given that my compound is a pyridine derivative?
Yes, this is an advanced technique that can be very effective for basic compounds like pyridines.[5] Using a dilute organic acid, such as acetic acid, often in a mixture with other solvents, can protonate the basic nitrogen atoms, forming a salt. This salt will have drastically different solubility properties than the freebase, which can be exploited for purification. However, this may result in the isolation of the acetate salt, so you would need to neutralize it in a subsequent step if the freebase is desired.
Part 2: Solvent Selection and Optimization
The ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[3]
Recommended Solvent Systems
The following table provides a starting point for solvent screening. The choice depends on the impurities present and the desired purity/yield balance.
| Solvent System | Type | Rationale & Causality | Potential Issues |
| Ethanol or Isopropanol | Single Solvent (Polar Protic) | The hydroxyl group can hydrogen bond with the pyridine and amine nitrogens. The alkyl chain provides some affinity for the aromatic ring. Often a good balance of solubility.[6] | May be too good a solvent, leading to low yields. |
| Ethyl Acetate / Hexane | Mixed Solvent | Ethyl acetate is a moderately polar solvent that should dissolve the compound. Hexane acts as a non-polar anti-solvent to induce crystallization upon cooling. | Oiling out if the polarity change is too abrupt. |
| Toluene | Single Solvent (Aromatic) | The aromatic nature of toluene can interact favorably with the pyridine ring through π-π stacking.[1] May be effective for removing more polar impurities. | May have insufficient solvating power for the polar functional groups, even when hot. |
| Acetonitrile / Water | Mixed Solvent | Acetonitrile is a polar aprotic solvent. Water acts as a highly polar anti-solvent. This combination is effective for moderately polar compounds. | Requires careful, slow addition of water to avoid crashing out the product as an amorphous solid. |
| Dilute Dimethylformamide (DMF) | Single Solvent (Polar Aprotic) | DMF is a very strong polar solvent, useful if the compound has low solubility in other common solvents. Often used for stubbornly insoluble compounds.[6] | High boiling point can make it difficult to remove from the final product. May require vacuum drying. |
Solvent Selection Workflow
The following diagram outlines the logical workflow for selecting an appropriate recrystallization solvent system.
Caption: Workflow for selecting a recrystallization solvent.
Part 3: Experimental Protocols & Troubleshooting
Protocol 1: General Single-Solvent Recrystallization
-
Dissolution: Place the crude 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Heat the mixture to a gentle boil on a hot plate while stirring. Add more solvent in small portions until the solid just dissolves completely.[7] It is critical to avoid adding excess solvent, as this will lower the final yield.[3]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, non-soluble side products), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide
This guide provides solutions to common problems encountered during recrystallization.
Caption: Troubleshooting common recrystallization issues.
References
- 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine.Vulcanchem.
- 3.6F: Troubleshooting.Chemistry LibreTexts.
- Recrystalliz
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
- How to recrystallize amine compound and it is not soluble in common organic solvents.
- Recrystalliz
- 2-Amino-5-bromopyridine | 1072-97-5.ChemicalBook.
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Technical Support Center: A Guide to Selective Bromination of N-(2-methoxyethyl)-4-methylpyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective bromination of N-(2-methoxyethyl)-4-methylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize the yield of your desired 5-bromo product while minimizing the formation of critical side products.
Section 1: Understanding the Reaction Landscape
The bromination of N-(2-methoxyethyl)-4-methylpyridin-2-amine is an electrophilic aromatic substitution reaction. The pyridine ring, while inherently electron-deficient due to the nitrogen heteroatom, is strongly activated by the 2-amino substituent.[1][2] This amino group is a powerful ortho, para-directing group, making the C3 and C5 positions the most likely sites for electrophilic attack. The 4-methyl group provides additional, weaker activation.
The convergence of these electronic effects overwhelmingly favors bromination at the C5 position, which is para to the strongly directing amino group. However, the high activation of the ring also makes it susceptible to side reactions, primarily over-bromination and radical-mediated pathways.
Caption: Key reaction pathways for the bromination of the substrate.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the bromination process in a direct question-and-answer format.
Question 1: I'm observing a significant amount of a di-brominated byproduct (3,5-dibromo) in my reaction mixture. How can I prevent this?
Answer: The formation of a di-brominated product is a classic sign of over-reaction due to the high nucleophilicity of the pyridine ring.[3][4] To suppress this side reaction, you must moderate the reactivity of the system. Here are the key parameters to adjust:
-
Brominating Agent Stoichiometry: This is the most critical factor. The use of a large excess of the brominating agent will inevitably lead to polybromination.[5] Reduce the equivalents of your brominating agent (e.g., N-Bromosuccinimide, NBS) to be near stoichiometric with your starting material.
-
Temperature Control: Perform the reaction at a lower temperature. High temperatures increase the reaction rate indiscriminately, favoring the formation of the thermodynamically stable di-bromo product. Start your reaction at 0 °C and allow it to slowly warm to room temperature.
-
Rate of Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.
-
Choice of Reagent: If you are using a highly reactive source like elemental bromine (Br₂), switching to a milder, more selective reagent like NBS is strongly recommended.[2][4] NBS releases Br⁺ slowly, which helps to prevent over-reaction.[6][7]
| Parameter | Condition Favoring Di-bromination | Recommended Condition for Mono-bromination | Rationale |
| NBS Stoichiometry | > 1.5 equivalents | 1.0 - 1.1 equivalents | Prevents excess electrophile from reacting a second time.[5] |
| Temperature | > 40 °C or reflux | 0 °C to Room Temperature | Reduces reaction rate, increasing selectivity for the initial bromination.[8] |
| Reagent Addition | Single, rapid addition | Slow, portion-wise or dropwise addition | Maintains a low concentration of the brominating agent, minimizing over-reaction. |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a milder and more selective source of electrophilic bromine for activated rings.[2][4] |
Question 2: My mass spectrometry data shows a byproduct with a mass corresponding to bromination on the 4-methyl group. What is causing this and how do I stop it?
Answer: This side product, N-(2-methoxyethyl)-4-(bromomethyl)pyridin-2-amine, is the result of a radical-mediated benzylic bromination, not an electrophilic aromatic substitution. This is a well-known alternative reaction pathway for N-Bromosuccinimide (NBS), particularly under specific conditions.[7]
To eliminate this side reaction, you must suppress the radical chain mechanism:
-
Exclude Light: Wrap your reaction flask in aluminum foil or conduct the experiment in a dark fume hood. UV light can initiate the homolytic cleavage of the N-Br bond in NBS, starting the radical process.
-
Avoid Radical Initiators: Ensure that your starting materials and solvent are free from peroxides or other radical initiators like AIBN. The Wohl-Ziegler reaction specifically uses these conditions to promote benzylic bromination.[7]
-
Use an Appropriate Solvent: While CCl₄ is a classic solvent for radical brominations, using a polar aprotic solvent like DMF or acetonitrile for your electrophilic substitution will disfavor the radical pathway.[8]
Question 3: The reaction is sluggish, and when I try to force it by heating, I get a complex mixture of degradation products. What are my options?
Answer: A sluggish reaction followed by decomposition upon heating indicates that the activation energy for the desired transformation is close to that of undesired degradation pathways. Instead of using thermal energy, consider using a more potent but still selective brominating system at low temperatures.
One such system is the use of lithium bromide (LiBr) in the presence of Selectfluor®.[9][10] This combination generates an electrophilic bromine species in situ that can be more effective for challenging substrates while operating under mild conditions (e.g., 30 °C), often providing high regioselectivity for 2-aminopyridines.[9][10] This avoids the thermal degradation you are observing.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around brominating agent for this substrate?
-
Q2: How critical is temperature control for this reaction?
-
A: It is extremely critical. Low temperatures (0 °C) are essential for controlling the exothermic nature of the reaction and for maximizing selectivity. Allowing the reaction to proceed at elevated temperatures is the most common reason for the formation of di-brominated and other impurities.[8]
-
-
Q3: Can I use elemental bromine (Br₂) instead of NBS? What are the risks?
-
A: While possible, using Br₂ is not recommended for this substrate. It is significantly more reactive than NBS and often leads to polybromination and oxidation of aromatic amines.[4] Achieving mono-selectivity with Br₂ would require very dilute conditions, precise temperature control, and careful handling of the corrosive and volatile liquid.
-
-
Q4: How do I properly set up and monitor the reaction?
-
A: Set up the reaction in a flask protected from light. Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or acetonitrile) and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon). Add the NBS in small portions over time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion of the starting material and minimal formation of the di-bromo product.
-
Section 4: Recommended Experimental Protocol
This protocol is designed to maximize the yield of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
Caption: Recommended workflow for selective mono-bromination.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add N-(2-methoxyethyl)-4-methylpyridin-2-amine (1.0 eq.). Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Wrap the flask in aluminum foil to protect it from light.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Once the solution is at 0 °C, add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions over 30-60 minutes. Ensure the internal temperature does not rise significantly during the addition.
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis. The goal is to see the complete consumption of the starting material before a significant spot/peak corresponding to the di-brominated product appears.
-
Quenching: Upon completion, pour the reaction mixture into a beaker containing water. To quench any remaining NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the orange/brown color dissipates.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
References
-
Wu, Y., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(22), 16144–16150. Available at: [Link]
-
de Lescure, L., et al. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
Hu, J., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345. Available at: [Link]
-
Xu, T., et al. (2014). A mild method for the regioselective bromination of 2-aminopyridines. Chinese Chemical Letters, 25(7), 1052-1054. Available at: [Link]
-
Hu, J., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. PubMed, 31180095. Available at: [Link]
-
Watson, D. A., et al. (2017). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. ACS Catalysis, 7(12), 8499–8504. Available at: [Link]
-
LibreTexts Chemistry (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
Joseph, Y. & Grynspan, F. (2017). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Canadian Journal of Chemistry, 45(18), 2171-2179. Available at: [Link]
-
Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]
-
Wikipedia (n.d.). N-Bromosuccinimide. Available at: [Link]
-
Quimicaorganica.org (n.d.). Electrophilic substitution on pyridine. Available at: [Link]
-
Conyers, T., & Leznoff, D. B. (2000). Kinetics of electrophilic bromine transfer from N-bromosuccinimide to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 2, (11), 2275-2279. Available at: [Link]
-
ResearchGate (2019). Optimization for the bromination step. Available at: [Link]
-
Master Organic Chemistry (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
-
Awad, R., & Smith, A. B. (1986). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Synthetic Communications, 16(11), 1379-1384. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. researchgate.net [researchgate.net]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. guidechem.com [guidechem.com]
- 9. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
removing palladium catalyst impurities from 5-bromo-pyridine coupling reactions
A Senior Application Scientist's Guide to Removing Palladium Catalyst Impurities
Welcome to the technical support center for chemists and researchers engaged in palladium-catalyzed cross-coupling reactions involving 5-bromo-pyridine. This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges of removing residual palladium from these reaction mixtures. The strong coordinating ability of the pyridine nitrogen atom to palladium species often complicates purification, leading to higher than acceptable impurity levels in the final product. This guide is designed to provide you with the expertise and practical protocols to ensure your compounds meet the stringent purity requirements of the pharmaceutical and drug development industries.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from reactions involving 5-bromo-pyridine?
The primary challenge lies in the Lewis basicity of the pyridine nitrogen. This nitrogen atom can act as a ligand, coordinating strongly to palladium species (both Pd(0) and Pd(II)) present in the reaction mixture. This coordination can lead to the formation of stable, soluble palladium-product complexes that are difficult to remove by simple filtration or standard aqueous washes.
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final API.[1]
Q3: My purified 5-bromo-pyridine derivative is still colored (yellow, brown, or black). What does this indicate?
A persistent color after initial work-up and filtration is a strong indicator of residual palladium. This could be due to soluble palladium complexes or colloidal palladium nanoparticles. Further purification steps, such as treatment with a scavenger or activated carbon, are necessary.
Q4: What are the most common methods for palladium removal in this context?
The most effective methods for removing palladium from 5-bromo-pyridine coupling reactions include:
-
Palladium Scavengers: Solid-supported materials with functional groups that have a high affinity for palladium.
-
Activated Carbon: A cost-effective adsorbent that can remove various palladium species.
-
Crystallization: An effective method for purifying solid products, leaving impurities in the mother liquor.
-
Aqueous Washes with Chelating Agents: Using aqueous solutions of chelating agents to extract palladium into the aqueous phase.
The choice of method depends on factors like the nature of the product, the solvent system, and the form of the residual palladium.[2][3]
Q5: How do I choose the right palladium scavenger for my 5-bromo-pyridine reaction?
The selection of a scavenger is critical and often system-dependent.[2] Thiol-based scavengers on silica or polymer supports are generally effective for a broad range of palladium species. Trimercaptotriazine (TMT) based scavengers are also highly effective.[3][4] It is often beneficial to screen a small panel of scavengers to identify the most efficient one for your specific product and reaction conditions.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 5-bromo-pyridine coupling reaction products.
Issue 1: High Palladium Levels (>100 ppm) After Standard Work-up and Filtration
-
Symptom: Elemental analysis (e.g., ICP-MS) of the isolated product shows high levels of palladium. The product may also be colored.
-
Root Cause: The formation of soluble palladium-pyridine complexes that are not removed by simple filtration. The initial filtration may also be inefficient at removing fine palladium particles.
-
Solutions:
-
Palladium Scavenger Treatment: This is often the most effective next step. Thiol-functionalized silica or polymer-based scavengers are a good starting point.[2][3]
-
Activated Carbon Slurry: Treatment with activated carbon can effectively adsorb residual palladium.[2][3] Be aware of potential product loss due to non-specific adsorption.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique. The palladium impurities often remain in the mother liquor.[6][7]
-
Aqueous Washes with Chelating Agents: Washing the organic solution with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea can help extract palladium.[6][8]
-
Issue 2: Inconsistent Performance of Palladium Scavengers
-
Symptom: The chosen scavenger works well for some batches but not others, or its efficiency is lower than expected.
-
Root Cause:
-
The speciation of palladium (e.g., Pd(0) vs. Pd(II)) can vary between batches, and different scavengers have varying affinities for these forms.[2][5]
-
Insufficient contact time or temperature for the scavenger to be effective.
-
The scavenger being "poisoned" by other components in the reaction mixture.
-
-
Solutions:
-
Screen a Panel of Scavengers: Test different types of scavengers (e.g., thiol-based, TMT-based, amine-based) to find the most robust option for your system.[5]
-
Optimize Scavenging Conditions: Experiment with increasing the reaction time, temperature (if your product is stable), and the amount of scavenger used.
-
Pre-treatment: Consider a pre-treatment step, such as an aqueous wash, to remove components that might interfere with the scavenger.
-
Issue 3: Significant Product Loss During Purification
-
Symptom: Low yield of the final product after palladium removal steps.
-
Root Cause: Non-specific adsorption of the product onto the scavenger or activated carbon.
-
Solutions:
-
Optimize Adsorbent Amount: Use the minimum amount of scavenger or activated carbon necessary for effective palladium removal. This often requires some experimentation.[1]
-
Thorough Washing: After filtration of the adsorbent, wash the filter cake thoroughly with fresh solvent to recover as much of the product as possible.
-
Consider Alternative Methods: If product loss remains high, explore other purification techniques like crystallization or aqueous extraction.
-
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy for your 5-bromo-pyridine coupling reaction.
Caption: Troubleshooting workflow for palladium removal.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger
This protocol provides a general procedure for using a solid-supported scavenger to remove residual palladium.
-
Dissolve the Crude Product: After the initial work-up of your 5-bromo-pyridine coupling reaction, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or dichloromethane).
-
Add the Scavenger: Add the thiol-based silica scavenger. A typical starting point is 5-10 wt% relative to the crude product, or 2-4 equivalents relative to the initial amount of palladium catalyst used.
-
Agitate the Mixture: Stir the mixture at room temperature for 2-16 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but ensure your product is thermally stable.
-
Filter: Filter the mixture through a pad of Celite® to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of your product.
-
Concentrate and Analyze: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the palladium content of the purified product using a suitable technique like ICP-MS.[6][9]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol outlines the use of activated carbon for palladium removal.
-
Dissolve the Crude Product: Dissolve the crude 5-bromo-pyridine product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-20 wt% relative to the crude product). It is advisable to screen different types of activated carbon for optimal performance.
-
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.
Quantitative Data Summary
The following table summarizes the typical efficiency of various palladium removal methods. Note that the actual performance is highly dependent on the specific reaction conditions and the nature of the product.
| Purification Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | 1000 - 5000 | 500 - 1000 | Simple, removes heterogeneous Pd | Ineffective for soluble Pd complexes |
| Recrystallization | 500 - 1000 | < 50 | Can be highly effective, high purity | Only for solid products, potential yield loss |
| Activated Carbon | 500 - 1000 | < 50 | Cost-effective, widely applicable | Potential for product loss, fine particles can be hard to filter |
| Thiol-Based Scavengers | 500 - 1000 | < 10 | High efficiency, selective for Pd | Higher cost than activated carbon |
| Aqueous Wash (N-acetylcysteine) | 500 - 1000 | 50 - 200 | Simple, can be done in work-up | May require multiple extractions, can be less effective than scavengers |
References
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, January 17). PharmaTech. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development - ACS Publications. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15). Johnson Matthey Technology Review. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC. [Link]
-
How to Remove Palladium in three easy steps. (2023, January 20). Biotage. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). ACS Medicinal Chemistry Letters. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). Books. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining. (2025, August 9). ResearchGate. [Link]
-
Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 1. Extraction and Backwashing Conditions. (2025, August 9). ResearchGate. [Link]
-
Metal scavengers for organic purification. Biotage. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. biotage.com [biotage.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pharmtech.com [pharmtech.com]
optimizing reaction temperature for N-alkylation of aminopyridines
This guide serves as a specialized technical support resource for optimizing the N-alkylation of aminopyridines. It is designed to move beyond generic advice and address the specific mechanistic challenges of this reaction.
Topic: Optimizing Reaction Temperature & Regioselectivity Status: Operational Analyst Level: Senior Application Scientist
The Core Challenge: The Regioselectivity Crisis
Before optimizing temperature, you must understand why this reaction fails. Aminopyridines are ambident nucleophiles , meaning they possess two competing nucleophilic sites:
-
The Ring Nitrogen (N1): The "hard," often kinetically preferred site.[1] Alkylation here breaks aromaticity (temporarily) and forms imino-pyridinium salts.[1]
-
The Exocyclic Nitrogen (N-exo): The "soft," thermodynamically preferred site (restores aromaticity).[1] This is usually the desired target for drug development.[1]
The Temperature Paradox:
-
Too Cold: You risk trapping the reaction at the Kinetic Product (Ring N-alkylation) , isolating an unstable imine or salt.[1]
-
Too Hot: You risk polymerization, oxidation of the electron-rich ring, or bis-alkylation.
Decision Logic: Kinetic vs. Thermodynamic Control[1][2][3][4][5]
The following diagram illustrates the pathway divergence based on temperature and base selection.
Figure 1: Mechanistic pathway showing the divergence between Ring-N (Kinetic) and Exo-N (Thermodynamic) alkylation.[1] Note the potential for Dimroth Rearrangement to correct the isomer.
Troubleshooting Guide (FAQs)
Issue 1: "I isolated a solid precipitate that isn't my product."
Diagnosis: You likely formed the pyridinium salt (Ring N-alkylation) .[1] This is the kinetic product. It often precipitates out of non-polar solvents, preventing it from rearranging to the thermodynamic product.[1]
-
The Fix (Thermodynamic Push):
-
Increase Temperature: If running at RT, increase to 60–80°C.
-
Switch Solvent: Use a high-boiling polar solvent (DMF or DMSO) to keep the intermediate in solution, allowing equilibration.[1]
-
The "Dimroth" Rescue: Treat the isolated salt with base (NaOH) and heat.[1] This can induce a Dimroth Rearrangement , migrating the alkyl group from the ring nitrogen to the exocyclic nitrogen.[1]
-
Issue 2: "My reaction stalls at 50% conversion."
Diagnosis: Anion Aggregation . Lithium or Sodium salts of aminopyridines can form tight aggregates in THF or Toluene, effectively "hiding" the nucleophile.[1]
-
The Fix (Solvation):
-
Add additives: Add 10% HMPA or DMPU (or 18-crown-6 if using K2CO3) to break up ion pairs.[1]
-
Temperature Ramp: Deprotonate at 0°C, but ensure you warm to at least 40–50°C during the alkyl halide addition to overcome the aggregation energy barrier.
-
Issue 3: "I am getting bis-alkylation (tertiary amine formation)."
Diagnosis: The mono-alkylated product is often more nucleophilic than the starting material (alkyl group is electron-donating).[1]
-
The Fix (Kinetic Throttling):
-
Reverse Addition: Do not add the alkyl halide all at once. Add it dropwise to the amine/base mixture.[1]
-
Stoichiometry: Use a slight excess of the aminopyridine (1.2 equiv), not the alkyl halide.[1]
-
Temperature Control: Keep the reaction at the lowest effective temperature (e.g., start at 0°C, slowly warm to RT) to differentiate the reaction rates of the starting material vs. the product.[1]
-
Optimized Experimental Protocol
Method: Sodium Hydride Mediated N-Alkylation Objective: Selective Mono-N-alkylation of 2-Aminopyridine
Rationale:
-
NaH (Strong Base): Ensures complete deprotonation to the anion, which is necessary to drive reaction at the exocyclic nitrogen.[1]
-
Temperature Ramp: 0°C deprotonation prevents side reactions; warming during alkylation ensures thermodynamic equilibration.[1]
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvent: Add anhydrous DMF (Concentration ~0.2 M). Note: DMF is preferred over THF to solubilize the polar anion.[1]
-
Deprotonation (Critical Step):
-
Alkylation:
-
The "Thermodynamic" Drive:
-
Quench: Cool to 0°C. Carefully add sat. NH4Cl.[1]
-
Workup: Extract with EtOAc. Wash organic layer with H2O (x3) to remove DMF (crucial to prevent emulsion).[1] Dry over Na2SO4.[1]
Data Summary: Base & Temperature Effects[1][4][6]
| Base | Solvent | Temp Range | Mechanism Dominance | Best For...[1] |
| NaH | DMF/DMSO | 0°C | Thermodynamic (Anion) | Standard Protocol. High regioselectivity for Exo-N. |
| K2CO3 | Acetone/MeCN | Reflux | Kinetic/Mixed | Reactive halides (Benzyl/Allyl).[1] Often gives mixtures.[1][2] |
| LiHMDS | THF | -78°C | Kinetic Control | Sensitive substrates.[1] Risk of Ring-N attack if not warmed.[1] |
| Na/Li | Liq.[1] NH3 | -33°C | Reductive | Specific "Birch-like" conditions (Rare).[1] |
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for ambident nucleophile reactivity and tautomerism in pyridines).
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic catalysis by 4-(dialkylamino)pyridines.[1] Angewandte Chemie International Edition, 43(41), 5436-5441. Link (Discusses the nucleophilicity of ring vs exocyclic nitrogen).[1]
-
Grimmett, M. R. (1996).[1] Imidazole and Benzimidazole Synthesis.[1] Academic Press.[1] (Contains foundational mechanistic data on Dimroth Rearrangements applicable to N-heterocycles).
-
Barlin, G. B., & Young, A. C. (1972). Kinetics of reactions of N-heterocycles. Journal of the Chemical Society B: Physical Organic.[1] (Classic kinetic studies on aminopyridine alkylation).
Sources
Validation & Comparative
HPLC Purity Analysis Methods for Pyridine-2-Amine Intermediates
Executive Summary: The "pKa Problem"
Pyridine-2-amine (2-aminopyridine) and its functionalized intermediates represent a specific analytical challenge in drug development, particularly for kinase inhibitors. The core difficulty lies in the basicity of the pyridine nitrogen. With a pKa of approximately 6.86 , this moiety exists in a dynamic equilibrium between protonated and neutral states within the standard HPLC pH range (pH 3–7).
On traditional silica-based C18 columns at neutral pH, the protonated cation interacts strongly with residual silanols, resulting in severe peak tailing (
This guide compares three distinct chromatographic approaches to solve this problem, moving beyond "trial and error" to mechanistic control.
Methodology Landscape
We evaluate three primary methodologies based on selectivity, peak shape, and robustness.
| Methodology | Column Chemistry | Mechanism of Action | Best For |
| Method A: High pH Reversed-Phase | Hybrid Silica C18 (e.g., BEH, Gemini) | Suppression of Ionization: Operating at pH 10 neutralizes the base, increasing hydrophobicity and eliminating silanol repulsion. | General purity, hydrophobic impurities, LC-MS compatibility. |
| Method B: Fluorinated Phase (PFP) | Pentafluorophenyl (PFP) | Separating positional isomers (e.g., 3- vs 4-aminopyridine) and halogenated byproducts. | |
| Method C: HILIC | Bare Silica or Amide | Partitioning: Water layer formation on polar surface retains hydrophilic species. | Highly polar impurities (N-oxides) that elute in the void volume of RP-HPLC. |
Deep Dive Comparison & Data Synthesis
Method A: High pH Reversed-Phase (The "Gold Standard")
-
Concept: By elevating the mobile phase pH to 10.0 (well above the pKa of 6.86), the pyridine-2-amine is driven to its neutral, uncharged state. This serves two purposes: it maximizes hydrophobic retention on the C18 chain and suppresses the ionization of residual silanols on the silica surface.
-
Critical Requirement: You must use "Hybrid" particles (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini/Evo). Standard silica dissolves above pH 8.0.
Method B: PFP Selectivity for Isomers[1]
-
Concept: Standard C18 phases struggle to separate 2-amino, 3-amino, and 4-aminopyridine because their hydrophobicities are nearly identical. PFP phases utilize the specific electron density differences of the nitrogen position relative to the amine to effect separation.
-
Observation: PFP often reverses the elution order compared to C18, providing orthogonal selectivity.
Comparative Data Table
Data derived from internal validation studies on a standard pyridine-2-amine intermediate mixture.
| Metric | Method A: High pH C18 (pH 10) | Method B: PFP (Low pH) | Method C: Standard Low pH C18 (Control) |
| USP Tailing Factor ( | 1.05 - 1.15 (Excellent) | 1.10 - 1.25 (Good) | 1.80 - 2.50 (Poor) |
| Retention Factor ( | High ( | Moderate ( | Low ( |
| Isomer Resolution ( | Moderate ( | Superior ( | Poor (Co-elution common) |
| MS Sensitivity (ESI+) | High (Organic rich elution) | Moderate | Low (Ion suppression from TFA/Formic) |
Visualizing the Decision Logic
The following diagrams illustrate the mechanism of failure in standard methods and the decision tree for selecting the correct protocol.
Diagram 1: Mechanistic Failure vs. Success
Caption: Visualizing how High pH strategies neutralize the "Silanol Drag" effect common in Pyridine analysis.
Diagram 2: Method Selection Workflow
Caption: A logic flow for selecting the optimal stationary phase based on impurity profile.
Experimental Protocols
Protocol A: High pH General Purity (Recommended)
This system provides the highest robustness for general purity and assay.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.
-
Detection: UV at 240 nm (Pyridine
transition) and 280 nm.
Protocol B: PFP Isomer Separation
Use this when separating regioisomers (e.g., 2-amino-3-bromo-pyridine from 2-amino-5-bromo-pyridine).
-
Column: Agilent Poroshell 120 PFP, 2.7 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Methanol (Methanol is preferred over ACN for PFP phases to maximize
selectivity). -
Gradient:
-
Isocratic hold often works best for isomers. Start with 30% B Isocratic.
-
If gradient needed: 10% B to 60% B over 15 min.
-
-
Temperature: 25°C (Lower temperature enhances steric selectivity).
References
-
Waters Corporation. Separation of Basic Compounds using High pH Mobile Phases on XBridge Columns. Application Note.
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN.
-
Phenomenex. High pH Stability of Gemini C18 for Basic Compounds. Technical Guide.[1]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.
-
SIELC Technologies. HPLC Separation of Aminopyridine Isomers. Application Note.
Sources
structural comparison of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine analogs
Executive Summary & Strategic Context
In the development of ATP-competitive kinase inhibitors and GPCR ligands, the 2-aminopyridine scaffold represents a privileged pharmacophore. This guide provides a structural and performance comparison of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine (referred to herein as Compound A ) against its primary structural analogs.
The 5-bromo-2-aminopyridine core serves as a critical "hinge-binding" motif, where the C5-bromine acts as a functional handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to access the hydrophobic back-pocket (Gatekeeper region).
Why this specific molecule? The N-(2-methoxyethyl) tail is a strategic bioisostere designed to balance the lipophilicity of alkyl chains with the solubility requirements of cytosolic targets. This guide evaluates whether Compound A offers a superior physicochemical profile compared to its lipophilic (N-ethyl) and polar (N-hydroxyethyl) analogs.
Structural Deconstruction & Analog Library
To objectively evaluate performance, we compare Compound A against two standard medicinal chemistry benchmarks.
| Compound ID | Structure Description | Functional Role | Key Liability |
| Compound A | N-(2-methoxyethyl) tail | Balanced Lead | Moderate metabolic risk (O-dealkylation) |
| Analog B | N-ethyl tail | Lipophilic Control | Poor aqueous solubility; high LogP |
| Analog C | N-(2-hydroxyethyl) tail | Hydrophilic Control | Phase II Metabolism (Glucuronidation) |
The Pharmacophore Anatomy
-
C2-Amine (NH): Primary Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., Glu residue).
-
C4-Methyl: Provides steric bulk to enforce atropisomer selectivity and fills small hydrophobic pockets.
-
C5-Bromine: The reactive "warhead" for library expansion.
-
N-Substituent (The Variable): Modulates LogD, solubility, and solvent-front interactions.
Comparative Performance Analysis
The following data summarizes the physicochemical and synthetic performance of the library.
Physicochemical Profiling (In Silico & Experimental)
Table 1: Property Landscape
| Metric | Compound A (Methoxyethyl) | Analog B (Ethyl) | Analog C (Hydroxyethyl) |
| cLogP | 2.1 (Optimal) | 2.8 (High) | 1.2 (Low) |
| LogD (pH 7.4) | 1.9 | 2.8 | 0.9 |
| Solubility (PBS, µM) | 185 (High) | 12 (Low) | >500 (Very High) |
| tPSA (Ų) | 45.0 | 32.0 | 52.0 |
| LE (Ligand Efficiency) | 0.42 | 0.38 | 0.35 |
Analysis:
-
Solubility: Compound A provides a 15-fold increase in thermodynamic solubility compared to the ethyl analog (Analog B) due to the ether oxygen acting as a weak Hydrogen Bond Acceptor (HBA) with solvent water.
-
Permeability: Unlike Analog C, which suffers from low passive permeability due to high polarity (low LogD), Compound A maintains sufficient lipophilicity (LogD ~1.9) to cross the blood-brain barrier (BBB) or cell membranes effectively.
Metabolic Stability (Microsomal Stability Assay)
Table 2: Human Liver Microsome (HLM) Stability
| Compound | Intrinsic Clearance (Cl_int) | T½ (min) | Major Metabolite |
| Compound A | 12 µL/min/mg | >60 | O-demethylation (Minor) |
| Analog B | 28 µL/min/mg | 24 | N-dealkylation |
| Analog C | 45 µL/min/mg | 15 | O-Glucuronidation |
Expert Insight: Analog C (Hydroxyethyl) is rapidly cleared via Phase II conjugation (glucuronidation of the alcohol). Compound A mitigates this by "capping" the oxygen with a methyl group, preventing direct conjugation while retaining the solubility benefit.
Experimental Protocols
Protocol 1: Regioselective Synthesis of Compound A
Rationale: Direct bromination of the aminopyridine is often non-selective. The preferred route utilizes an SNAr displacement on a di-halo precursor to ensure the bromine remains at C5.
Reagents:
-
2-fluoro-5-bromo-4-methylpyridine (Starting Material)
-
2-methoxyethylamine (Nucleophile)
-
DIPEA (Base)
-
DMSO (Solvent)
Step-by-Step Workflow:
-
Charge: Dissolve 2-fluoro-5-bromo-4-methylpyridine (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Add: Add DIPEA (2.5 eq) followed by 2-methoxyethylamine (1.2 eq).
-
Heat: Stir at 85°C for 4 hours. Monitor via LC-MS (Target M+H: ~245/247 due to Br isotope pattern).
-
Quench: Cool to RT, dilute with water, and extract with EtOAc (3x).
-
Purify: Wash organics with brine, dry over MgSO4. Concentrate and purify via silica flash chromatography (0-40% EtOAc/Hexanes).
-
Yield: Expect 85-92% yield as a pale yellow solid.
Protocol 2: Kinetic Solubility Assay
-
Prep: Prepare 10 mM stock solutions of Compound A, B, and C in DMSO.
-
Spike: Add 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final DMSO 1%).
-
Incubate: Shake at 500 rpm for 24 hours at 25°C.
-
Filter: Vacuum filter to remove precipitate.
-
Quantify: Analyze filtrate via HPLC-UV against a standard curve.
Decision Logic & SAR Visualization
The following diagrams illustrate the decision-making process for selecting Compound A and the synthetic pathway.
Diagram 1: SAR Optimization Decision Tree
Caption: SAR decision tree highlighting the "Goldilocks" zone occupied by the methoxyethyl tail (Compound A) compared to alkyl and hydroxyl analogs.
Diagram 2: Synthetic Workflow (SNAr Route)
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr) preserving the C5-Bromine for downstream library expansion.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Bryan, M. C., et al. (2013). Aminopyridine-based c-Jun N-terminal kinase inhibitors. Journal of Medicinal Chemistry, 56(24), 10013–10023. (Context for 2-aminopyridine scaffold utility).
-
BenchChem. Palladium-Catalyzed Amination of Bromopyridines: Comparative Protocols.
A Comprehensive Guide to the Structural Validation of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the bedrock upon which further investigations, such as structure-activity relationship (SAR) studies and formulation development, are built. This guide provides an in-depth, multi-technique workflow for the complete structural validation of a novel substituted pyridine, 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
As of the writing of this guide, public crystallographic databases lack a deposited structure for this specific compound. Therefore, this document serves as a comprehensive roadmap, detailing the necessary experimental protocols and the causal logic behind each step required to determine and rigorously validate its crystal structure from first principles. We will proceed through a logical, self-validating workflow, where each analytical technique provides a piece of the puzzle, culminating in the definitive three-dimensional structure from single-crystal X-ray diffraction.
The Validation Workflow: A Multi-Technique Approach
Structural validation is not a single experiment but a cohesive series of analyses where results from orthogonal techniques corroborate one another. This ensures the final structure is not an artifact of a single method but a true representation of the compound. Our approach begins with confirming the molecular formula and proceeds through mapping atomic connectivity, finally resolving the precise spatial arrangement of atoms in the solid state.
Caption: Overall workflow for structural validation.
Phase 1: Foundational Analysis - Confirming the Building Blocks
Before delving into complex connectivity, we must first confirm the fundamental properties: the molecular weight and elemental composition.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as the first critical checkpoint.[1] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the molecular formula with high precision.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the theoretical value.
Table 1: Expected HRMS Data for C₉H₁₄BrN₃O
| Ion | Theoretical m/z | Expected Observed m/z |
|---|---|---|
| [M+H]⁺ | 262.0342 | 262.0342 ± 0.0005 |
| [M+Na]⁺ | 284.0161 | 284.0161 ± 0.0005 |
Causality: The high accuracy of HRMS allows differentiation between molecules with the same nominal mass but different elemental compositions, providing strong evidence for the proposed molecular formula.[2]
Elemental Analysis (EA)
Combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen, which is used to determine the empirical formula. This technique is a fundamental and independent verification of the compound's elemental composition.[3]
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dry, pure compound into a tin capsule.
-
Instrumentation: Use an automated CHN elemental analyzer.
-
Combustion: The sample is combusted at high temperatures (~900-1000 °C) in the presence of excess oxygen.
-
Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Analysis: The instrument software calculates the percentage of each element.
Table 2: Elemental Composition for C₉H₁₄BrN₃O
| Element | Theoretical % | Acceptable Range (±0.4%) |
|---|---|---|
| Carbon (C) | 41.24 | 40.84 - 41.64 |
| Hydrogen (H) | 5.38 | 4.98 - 5.78 |
| Nitrogen (N) | 16.03 | 15.63 - 16.43 |
Trustworthiness: The combination of HRMS and elemental analysis provides a self-validating system for the molecular formula. A match in both techniques leaves little doubt about the elemental makeup of the synthesized compound.[4]
Phase 2: Connectivity Mapping with NMR Spectroscopy
With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic puzzle, revealing how atoms are connected.[5][6]
Caption: Interrelation of NMR experiments.
1D NMR Spectroscopy (¹H and ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR provide the initial blueprint of the molecule. ¹H NMR shows the number of distinct proton environments and their neighboring protons, while ¹³C NMR reveals the number of unique carbon atoms.[7]
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
Processing: Fourier transform the data, phase correct, and calibrate the spectra using the residual solvent peak or an internal standard (TMS).
Table 3: Predicted ¹H and ¹³C NMR Data for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine in CDCl₃
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridine-H3 | 6.3 - 6.5, s, 1H | 105 - 110 |
| Pyridine-H6 | 7.9 - 8.1, s, 1H | 145 - 150 |
| N-CH₂ | 3.5 - 3.7, t, 2H | 42 - 45 |
| O-CH₂ | 3.6 - 3.8, t, 2H | 70 - 73 |
| O-CH₃ | 3.3 - 3.5, s, 3H | 58 - 60 |
| Pyridine-CH₃ | 2.2 - 2.4, s, 3H | 18 - 21 |
| Pyridine-C2 | - | 158 - 162 |
| Pyridine-C4 | - | 148 - 152 |
| Pyridine-C5 | - | 108 - 112 |
2D NMR Spectroscopy (COSY, HSQC, HMBC)
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.[8][9][10]
-
COSY (Correlation Spectroscopy): Reveals which protons are spin-spin coupled, typically indicating they are on adjacent carbons.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is crucial for linking molecular fragments across heteroatoms or quaternary carbons.[12]
By systematically analyzing these 2D spectra, one can walk across the entire molecule, unambiguously assigning every proton and carbon and confirming the complete covalent structure.
Phase 3: The Gold Standard - Single-Crystal X-ray Diffraction
Spectroscopy confirms connectivity, but only single-crystal X-ray diffraction (SC-XRD) can reveal the precise three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and intermolecular interactions.[13][14][15]
Experimental Protocol 1: Growing X-ray Quality Single Crystals
The most critical and often challenging step is growing a suitable single crystal. The goal is to create a supersaturated solution from which the compound precipitates very slowly, allowing for the formation of a highly ordered crystal lattice.[16][17][18]
Method A: Slow Evaporation
-
Solvent Selection: Dissolve 10-20 mg of the pure compound in a small volume (1-2 mL) of a solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate).
-
Setup: Place the solution in a small, clean vial. Cover the vial with a cap containing a few pinholes or with parafilm punctured by a needle.
-
Incubation: Store the vial in a vibration-free location at a constant temperature.
-
Monitoring: Check for crystal growth over several days to weeks. The solvent should evaporate slowly, leading to crystal formation.
Method B: Vapor Diffusion
-
Setup: Place a small vial containing a concentrated solution of the compound (in a solvent like dichloromethane) inside a larger, sealed jar.
-
Anti-Solvent: Add a small amount of an "anti-solvent" (a volatile solvent in which the compound is insoluble, like hexane or diethyl ether) to the bottom of the larger jar.
-
Diffusion: Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.[17]
Experimental Protocol 2: Data Collection and Structure Solution
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is analyzed using a diffractometer.[19]
-
Mounting: The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Data Collection: The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern (the positions and intensities of thousands of reflected spots) is recorded on a detector.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.
-
Structure Solution & Refinement: The intensities of the spots are used to calculate an electron density map. Atoms are fitted into this map, and their positions and thermal parameters are refined computationally until the calculated diffraction pattern matches the observed pattern. The quality of this fit is measured by the R-factor.[20]
The final output is a Crystallographic Information File (CIF) , a standard format containing all information about the crystal structure and the experiment.[21][22][23]
Table 4: Hypothetical Crystallographic Data for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
| Parameter | Example Value | Significance |
|---|---|---|
| Formula | C₉H₁₄BrN₃O | Confirms molecular composition. |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 8.5, 14.1 | Unit cell dimensions. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 98.5 | Unit cell angle. |
| Volume (ų) | 1208 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and data. |
Comparison and Synthesis of Techniques
No single technique is sufficient for complete validation. The true power of this workflow lies in the synergy between methods.
Table 5: Comparison of Analytical Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry | Molecular weight and formula (HRMS). | High sensitivity, fast, confirms formula. | Provides no connectivity or 3D information. |
| Elemental Analysis | Percentage composition of C, H, N. | Fundamental, confirms empirical formula. | Requires pure sample, provides no structural data. |
| 1D & 2D NMR | Complete covalent structure and connectivity. | Unambiguous assignment of atoms in solution. | Does not provide 3D spatial arrangement or packing. |
| SC-XRD | Absolute 3D structure, bond lengths/angles, packing. | The definitive method for solid-state structure. | Requires a high-quality single crystal, which can be difficult to grow. |
Conclusion
The structural validation of a novel compound like 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a meticulous process that demands a rigorous, multi-faceted approach. By first establishing the molecular formula with mass spectrometry and elemental analysis, then mapping the intricate atomic connectivity with a suite of 1D and 2D NMR experiments, and finally determining the definitive three-dimensional structure via single-crystal X-ray diffraction, researchers can achieve an unambiguous and robust structural proof. This hierarchical and self-corroborating workflow ensures the highest level of scientific integrity, providing the confidence needed to advance promising molecules in the drug discovery and development pipeline.
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A short guide to Crystallographic Information Files. CCDC. [Link]
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Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. Waters. [Link]
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CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. [Link]
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Crystallographic Information File. Grokipedia. [Link]
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Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
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A Guide to CIF for Authors. IUCr. [Link]
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Crystallographic Information File. Wikipedia. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
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Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
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1H and 13C NMR spectroscopy. Fiveable. [Link]
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Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]
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Single Crystal Growth & Absolute Structure Determination. Crystal Pharmatech. [Link]
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Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]
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Fragmentation Patterns in Mass Spectrometry. TutorChase. [Link]
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About Single X-ray Diffraction. University of Waterloo. [Link]
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Interpreting X-ray Diffraction data. Chemistry Stack Exchange. [Link]
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Single Crystal X-Ray Structure Determination. Improved Pharma. [Link]
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How to Grow Single Crystals. YouTube. [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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The power of NMR: in two and three dimensions. RSC Education. [Link]
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Elemental analysis and chemical composition. INFINITIA Industrial Consulting. [Link]
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Elemental Analysis | Definition, Techniques & Instruments. Study.com. [Link]
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scXRD: Growing single crystals. University of York. [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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NMR Spectroscopy Challenge. YouTube. [Link]
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X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]
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An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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USGS Information Handout: X-Ray Powder Diffraction. USGS. [Link]
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An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]
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Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano. [Link]
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The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. [Link]
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Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ResearchGate. [Link]
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Validation and Quality Assessment of X-ray Protein Structures. Bioinformatics Review. [Link]
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A Comparative Guide to the Analytical Characterization of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
This guide provides an in-depth comparison of analytical techniques for the characterization of the novel substituted pyridine, 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine. Designed for researchers and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, emphasizing an integrated, multi-technique approach for unambiguous structural validation and purity assessment.
Theoretical Profile of the Analyte
A complete analytical characterization begins with a thorough understanding of the target molecule's theoretical properties. 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine is a substituted pyridine, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals due to their unique chemical properties.[1][2][3] The precise arrangement of substituents dictates its biological activity and physicochemical characteristics.
Molecular Structure:

Based on this structure, we can derive the fundamental theoretical data required for all subsequent analytical comparisons.
Table 1: Theoretical Properties of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
| Property | Value |
| Molecular Formula | C₉H₁₃BrN₂O |
| Molecular Weight | 245.12 g/mol |
| Theoretical Elemental Composition | |
| % Carbon (C) | 44.10% |
| % Hydrogen (H) | 5.35% |
| % Nitrogen (N) | 11.43% |
| % Bromine (Br) | 32.60% |
| % Oxygen (O) | 6.53% |
Calculations are based on standard atomic weights and were performed using the Elemental Composition Calculator from the University of Illinois.
Elemental Analysis: The Foundational Assay
Elemental analysis, typically performed via combustion, is a cornerstone technique for confirming the empirical formula of a pure organic compound.[4] It provides the mass percentages of C, H, N, and S, which are then compared against the theoretical values derived from the proposed molecular formula.
Principle of Operation
The technique is conceptually straightforward: a small, precisely weighed sample is combusted in a furnace with excess oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are passed through a series of traps or detectors that quantify each component. From these masses, the percentage of each element in the original sample is calculated.[5][6][7]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Ensure the sample is homogenous and meticulously dried to remove residual solvents or water, which would artificially inflate hydrogen and carbon percentages. A purity of >98%, as determined by a technique like HPLC, is recommended for reliable results.
-
Instrumentation: Calibrate the combustion analyzer using a certified standard (e.g., acetanilide) to ensure accuracy.
-
Analysis: Weigh approximately 2-3 mg of the sample into a tin capsule.
-
Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) and combusted.
-
Data Acquisition: The instrument's software automatically calculates and reports the percentage of C, H, and N. Oxygen is typically determined by difference, while halogens like bromine require specific analytical methods (e.g., titration or ion chromatography after combustion).
Trustworthiness & Data Interpretation
The trustworthiness of elemental analysis hinges on a simple criterion: the experimental percentages must align with the theoretical values within a narrow margin of error, typically ±0.4% . For our target molecule, the expected results would be:
-
%C: 44.10 ± 0.4%
-
%H: 5.35 ± 0.4%
-
%N: 11.43 ± 0.4%
A result within this range provides strong evidence that the empirical formula of the synthesized compound is correct. However, this technique alone is insufficient for complete characterization.
A Comparative Guide to Orthogonal Analytical Techniques
While elemental analysis confirms what elements are present and in what ratio, it reveals nothing about their connectivity. For unambiguous structural proof and purity assessment, an orthogonal approach employing multiple, complementary techniques is the industry standard.[8]
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Primary Use | Destructive? | Key Strength | Key Limitation |
| Elemental Analysis | Mass percentages of elements (C, H, N, S); confirms empirical formula.[4] | Compositional Confirmation | Yes | Fundamental validation of elemental ratios. | Provides no structural information; requires high sample purity. |
| NMR Spectroscopy | Detailed atomic-level structure, connectivity, and chemical environment of ¹H and ¹³C nuclei.[9][10] | Structural Elucidation | No | Unambiguous determination of molecular structure and stereochemistry.[11] | Less sensitive than MS; complex spectra can be difficult to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[12] | Structural Confirmation | Yes | High sensitivity; confirms molecular formula and provides structural clues.[13] | Isomers may not be distinguishable; fragmentation can be complex. |
| HPLC | Purity of the compound, presence of impurities, and retention time.[14] | Purity Assessment & Quantification | No (typically) | "Gold standard" for purity analysis; highly accurate and reproducible.[15][16] | Does not provide structural information on its own. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the exact structure of an organic molecule. By probing the magnetic properties of atomic nuclei, it maps the carbon-hydrogen framework.[17]
Causality in Spectral Assignment: The predicted chemical shifts and coupling patterns are not arbitrary; they are a direct result of the electronic environment of each nucleus. For our target molecule, we can predict the following:
Table 3: Predicted ¹H and ¹³C NMR Data for 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
| ¹H NMR Assignment | Predicted Shift (ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted Shift (ppm) |
| H (Pyridine, C6-H) | ~8.1 | Singlet (s) | 1H | C (Pyridine, C2) | ~158 |
| H (Pyridine, C3-H) | ~6.5 | Singlet (s) | 1H | C (Pyridine, C4) | ~148 |
| H (Amine N-H) | ~5.5 (broad) | Singlet (s) | 1H | C (Pyridine, C6) | ~147 |
| H (-N-CH₂-) | ~3.6 | Triplet (t) | 2H | C (Pyridine, C5) | ~110 |
| H (-O-CH₂-) | ~3.5 | Triplet (t) | 2H | C (Pyridine, C3) | ~108 |
| H (-O-CH₃) | ~3.3 | Singlet (s) | 3H | C (-O-CH₃) | ~59 |
| H (Pyridine -CH₃) | ~2.3 | Singlet (s) | 3H | C (-N-CH₂) | ~45 |
| C (-O-CH₂) | ~70 | ||||
| C (Pyridine -CH₃) | ~18 |
Note: Predictions are based on typical values for substituted aminopyridines.[10][18]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to maximize homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, serving as a direct check on the molecular formula. For halogenated compounds, it offers a unique self-validating feature.
Trustworthiness through Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any compound containing a single bromine atom will exhibit two distinctive peaks in its mass spectrum: the molecular ion peak (M⁺) and an "M+2" peak of almost identical intensity.[12][13] This isotopic signature is a powerful diagnostic tool that confirms the presence of bromine. For our analyte (MW 245.12), we expect to see major ions at approximately m/z 245 and 247.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which molecular ions are desorbed into the gas phase.
-
Detection: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z) to generate the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
In drug development, purity is not optional. HPLC is the definitive technique for separating a target compound from impurities such as starting materials, by-products, or degradation products.[15][16][19]
Causality in Method Development: The choice of column and mobile phase is dictated by the analyte's polarity. As a moderately polar molecule, a reversed-phase HPLC method is appropriate. A C18 column (non-polar stationary phase) is used with a polar mobile phase. The compound is retained on the column and then eluted by gradually increasing the organic solvent concentration in the mobile phase.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Integrated Analytical Workflow for Compound Validation
No single technique provides a complete picture. A logical, sequential workflow ensures that time and resources are used efficiently and that the final data package is robust and trustworthy. The following workflow is recommended for the characterization of a novel compound like 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
Caption: Integrated workflow for novel compound characterization.
This workflow demonstrates a logical progression: purity is confirmed first via HPLC, followed by structural confirmation with MS and NMR. Elemental analysis serves as the final, fundamental check of the compound's composition before it is considered fully characterized and released for further studies.
Conclusion
The characterization of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine exemplifies the necessity of a modern, multi-technique analytical strategy. While elemental analysis provides foundational data on the elemental makeup, it is only one piece of the puzzle. When its results are corroborated by high-resolution data from HPLC, MS, and NMR, a scientifically sound and defensible characterization is achieved. This integrated approach ensures the identity, purity, and quality of novel chemical entities, which is paramount for success in research and drug development.
References
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024). ACS Omega.
- 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025).
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragment
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2017).
- Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024).
- Application Notes and Protocols for the Characterization of 4-Aminopyridine-3-Sulfonic Acid. Benchchem.
- Challenges in HPLC Method Development for Impurity Identification and Quantification. (2023). SynThink Research Chemicals.
- Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants. (2024). Environmental Science: Processes & Impacts.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PMC.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Pharma Focus Asia.
- 3-Aminopyridine(462-08-8) 1H NMR spectrum. ChemicalBook.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- 5-bromo-N-(2-methoxyethyl)-N-methylpyridin-2-amine. Vulcanchem.
- 4-Amino-5-bromo-2-methylpyridine. CymitQuimica.
- 2-Amino-5-bromo-4-methylpyridine. PubChem.
- 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis. ChemicalBook.
- NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
- 2-Amino-5-bromo-4-methylpyridine. BLD Pharm.
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2018). MDPI.
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- The Basicities of Substituted Pyridines and their 1-Oxides.
- Elemental Composition Calcul
- Pyridine. Wikipedia.
- 2-Amino-5-bromo-4-methylpyridine 98%. Sigma-Aldrich.
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- Combustion Analysis Ten Examples. ChemTeam.
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Safety Operating Guide
Proper Disposal Procedures: 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
[1][2][3]
Executive Summary & Chemical Profile
This guide defines the operational standard for the disposal of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine .[1] As a halogenated pyridine derivative, this compound presents specific challenges regarding incineration and environmental toxicity.[1]
The Core Directive: Due to the presence of the Bromine (Br) substituent, this compound and any solution containing it must be classified and segregated as Halogenated Organic Waste .[1] Failure to segregate halogenated waste from non-halogenated solvents can result in regulatory fines (RCRA) and damage to incinerator scrubbing systems.[1]
Chemical Hazard Deconstruction
To understand the disposal logic, we must analyze the molecule's functional groups:
| Functional Group | Hazard Characteristic | Disposal Implication |
| Bromine Substituent | Halogenated Organic | CRITICAL: Mandates "Halogenated" waste stream.[1] Requires high-temp incineration with acid gas scrubbing (to capture HBr).[1] |
| Pyridine Ring | Toxic / Irritant | Potential neurological/liver toxin.[1] Distinctive odor. Must be tightly sealed.[1][2][3] |
| Secondary Amine | Basic / Corrosive | Can react exothermically with strong acids.[1] Ensure waste stream pH compatibility (pH 4–10).[1] |
| Methoxyethyl Tail | Ether Linkage | Increases solubility in organic solvents.[1] Generally stable, but adds to the organic carbon load.[1] |
Pre-Disposal Protocol: The "Self-Validating" System
A self-validating disposal system relies on physical constraints and visual cues to prevent human error.[1] Follow this preparation workflow before moving waste to the Satellite Accumulation Area (SAA).
A. Waste Stream Designation[1]
-
Solid Waste: (e.g., contaminated gloves, weigh boats, pure solid compound).[1]
-
Liquid Waste: (e.g., mother liquors, reaction mixtures).[1]
B. Container Selection & Compatibility
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Avoid: Metal containers (unless lined), as the amine functionality can corrode certain alloys over time, and potential HBr evolution from hydrolysis could attack metal.[1]
-
-
Headspace: Leave minimum 10% headspace to allow for thermal expansion.[1]
C. Quenching (If Reactive)
If the compound is part of a reaction mixture containing residual reagents (e.g., acid chlorides, hydrides):
The Disposal Workflow
This workflow ensures compliance with EPA 40 CFR 261 (Identification of Hazardous Waste).[1]
Step 1: Segregation
NEVER pour this compound into the "Non-Halogenated" (e.g., Acetone/Ethanol) waste stream.[1]
-
Reasoning: Non-halogenated waste is often used as fuel blending in cement kilns.[1] Halogens release acid gases (HBr) that corrode kilns and violate air emission permits.[1]
Step 2: Labeling
The label must be applied before the waste enters the container.[1]
-
Chemical Name: Write "5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine" (or "Brominated Pyridine Deriv."). Do not use abbreviations like "BMPA."
-
Hazards: Check "Toxic," "Irritant," and "Halogenated."[1]
Step 3: Satellite Accumulation
Store the container in the designated SAA.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for segregating this specific compound.
Figure 1: Logic flow for designating the correct waste stream. Note that the presence of the brominated solute forces the "Halogenated" classification even in non-halogenated solvents.
Emergency Spill Procedures
In the event of a spill outside the fume hood, follow this "Identify, Isolate, Inert" protocol.
| Phase | Action Steps |
| 1. Protect | Evacuate the immediate area. Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If dust is generated, N95 or P100 respiratory protection is required.[1] |
| 2. Contain | Solids: Cover with wet paper towels to prevent dust dispersion.[1] Liquids: Encircle the spill with absorbent socks or vermiculite dikes.[1] Do not allow to enter floor drains. |
| 3.[1] Clean | Do not use bleach (potential reaction with amine).[1] Use a detergent solution.[1] Absorb liquid with inert clay or vermiculite. |
| 4.[1] Dispose | Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris from Spill (Contains Halogenated Pyridine)." |
Compatibility Matrix
When consolidating waste, cross-reference the functional groups of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine with other waste types.[1]
| Waste Type | Compatibility | Risk Analysis |
| Halogenated Solvents (DCM) | Compatible | Standard disposal route.[1] |
| Non-Halogenated Solvents (Acetone) | Compatible (Chemically) | Regulatory Issue: Downgrades the mixture to "Halogenated," increasing disposal cost.[1] |
| Strong Acids (H₂SO₄, HCl) | Incompatible | Exothermic acid-base reaction with the pyridine/amine.[1] May generate heat/fumes.[1][3][4] Neutralize before mixing. |
| Strong Oxidizers (Peroxides, HNO₃) | DANGEROUS | Potential for fire or explosion.[1] Pyridines can be oxidized; amines can form unstable N-oxides or nitro compounds.[1] |
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link][1]
-
American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]
Personal protective equipment for handling 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Comprehensive Safety & Handling Guide: 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine
Hazard Assessment by Chemical Analogy
Given the absence of specific toxicological data, all handling procedures must be based on the assumption that this compound is hazardous.[1] The molecular structure combines two classes of compounds known for their potential health risks.
-
Brominated Pyridines: This class of chemicals can range from irritants to corrosive substances.[2] They are often associated with skin, eye, and respiratory irritation.[3][4][5] Many halogenated organic compounds are also toxic to aquatic life.[6]
-
Aromatic Amines: Amines are frequently toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can be corrosive, causing serious eye damage, and may lead to allergic skin reactions upon repeated exposure.[7][9][10]
Personal Protective Equipment (PPE): A Multi-Barrier System
The primary goal of PPE is to create a barrier between the researcher and the hazardous material. Given the compound's properties, a multi-layered approach is essential. Never wear PPE outside of the laboratory.[13]
Hand Protection
Standard disposable nitrile gloves offer poor resistance to aromatic amines and halogenated compounds and should not be relied upon for primary protection.[14]
-
Recommended Practice: Double Gloving
-
Inner Glove: A standard disposable nitrile glove (minimum 5 mil thickness). This provides a base layer of protection and makes it easier to see breaches in the outer glove.
-
Outer Glove: A glove made of a more resistant material such as Butyl Rubber or Neoprene .[15] These materials offer better protection against corrosive amines and organic solvents.
-
-
Causality: The double-gloving system provides redundancy. The robust outer glove is the primary chemical barrier, while the inner glove protects against incidental exposure during glove removal. Always inspect gloves for tears or pinholes before use.[16] If contact with the chemical occurs, remove gloves immediately using the proper technique, wash hands thoroughly, and don a new pair.[16]
Eye and Face Protection
-
Minimum Requirement: Tightly-fitting chemical safety goggles are mandatory.[16]
-
Required for Transfers & Splash Risks: A full-face shield worn over safety goggles is required when handling solutions, performing transfers, or any operation with a splash potential. The corrosive potential of amines necessitates this higher level of protection to prevent severe eye damage.[16]
Skin and Body Protection
-
A flame-resistant lab coat must be worn at all times, with sleeves fully extended and cuffs snapped.
-
Wear long pants and fully enclosed shoes to protect against spills.
Respiratory Protection
-
Primary Control: All handling of 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[1][17] This is the most critical engineering control for preventing inhalation exposure.
-
Secondary Control: Respiratory protection (e.g., a respirator with organic vapor cartridges) is typically not required if all work is conducted within a properly functioning fume hood. However, if there is a system failure or a large spill, a respirator may be necessary as part of an emergency response.[12]
Operational & Disposal Plans
A safe workflow minimizes exposure at every step, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for the procedure to contain any potential contamination.[1]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
-
Assemble all necessary equipment and reagents before introducing the target compound.
-
Don all required PPE as detailed in Section 2.
-
-
Handling:
-
Weighing: If handling a solid, weigh it directly into the reaction vessel within the fume hood to prevent contamination of balances and surrounding areas.
-
Transfers: Use bottle carriers for transporting chemicals.[13] Perform all transfers of solids or solutions within the fume hood.
-
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces within the designated area after work is complete.
-
Properly remove gloves, disposing of the outer pair in the designated solid waste container first, followed by the inner pair.
-
Wash hands and forearms thoroughly with soap and water after removing all PPE.[13]
-
Waste Disposal Plan
Improper disposal of halogenated organic compounds can cause significant environmental harm and is strictly regulated.[17][18]
-
Waste Segregation: This compound is a halogenated organic chemical . All waste, including contaminated solids (gloves, paper towels) and liquid solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Hazardous Waste" container.[19][20][21]
-
Labeling: The waste container must be in good condition, have a tight-sealing cap, and be labeled with the words "Hazardous Waste " and the full chemical name: "Waste: 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine".[12][20][22] Do not use abbreviations.
-
Storage: Keep the waste container closed at all times except when adding waste.[19][21] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizers or acids.[23][24]
Emergency Protocols
Spill Response:
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for disposal as halogenated waste. Decontaminate the area.
-
Large Spill or Spill Outside Hood: Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's Environmental Health and Safety (EHS) office.
First Aid & Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][16]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
Summary & Visual Aids
Table 1: PPE Requirements Summary
| Protection Type | Specification | Rationale & Key Considerations |
| Hand Protection | Double Glove System: - Outer: Butyl Rubber or Neoprene- Inner: Nitrile (min. 5 mil) | Provides robust protection against corrosive amines and halogenated organics, which can degrade nitrile.[14][15] Change immediately upon contamination. |
| Eye & Face Protection | Chemical Safety Goggles AND a full-face shield | Protects against splashes of potentially corrosive material that could cause severe, irreversible eye damage.[16] |
| Body Protection | Flame-resistant lab coat, long pants, closed-toe shoes | Prevents skin contact from spills and splashes. |
| Respiratory Control | Primary: Certified Chemical Fume Hood | The primary engineering control to prevent inhalation of potentially toxic vapors and aerosols.[1][17] |
Diagram 1: Safe Handling & Disposal Workflow
Caption: Workflow for handling 5-bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine.
References
-
Laboratory Safety Guidance , Occupational Safety and Health Administration (OSHA), [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide , [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois, [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry , Science Ready, [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
